synthesis of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol
This guide details the synthesis of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol , a specialized fluorinated pyrrolidine scaffold often used in medicinal chemistry to modulate metabolic stability and lipophilicity....
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol , a specialized fluorinated pyrrolidine scaffold often used in medicinal chemistry to modulate metabolic stability and lipophilicity.
The synthesis centers on three critical architectural challenges:
Gem-difluorination at the C4 position.
Quaternary center formation at C2 (alpha-methylation).
Global reduction to install the N-methyl and primary alcohol functionalities.
Part 1: Retrosynthetic Analysis
The most robust disconnection strategy traces the target back to naturally occurring (2S,4R)-4-Hydroxyproline . The quaternary center at C2 is installed via enolate alkylation, while the gem-difluoro motif is introduced early via nucleophilic fluorination of a ketone intermediate.
Figure 1: Retrosynthetic logic flow from target to chiral pool starting material.
Part 2: Step-by-Step Synthetic Protocol
Phase 1: Scaffold Preparation (Fluorination)
Objective: Convert Hydroxyproline to the 4,4-difluoro intermediate.
Step 1.1: Protection and Oxidation
Starting with (2S,4R)-4-hydroxyproline , protect the nitrogen (Boc) and the carboxylic acid (Methyl or Ethyl ester), followed by oxidation of the C4-hydroxyl to a ketone.
Reagents: (Boc)₂O, MeOH/H⁺; then Jones Reagent or Swern Oxidation.
Cool a solution of the 4,4-difluoro ester in THF to -78°C .
Add LDA (1.2 equiv, 2.0 M in THF) dropwise. Stir for 30 min to form the enolate.
Add MeI (1.3–1.5 equiv) dropwise.
Stir at -78°C for 2–5 hours, then warm to 0°C.
Quench with saturated NH₄Cl.
Stereochemistry Note: This reaction typically favors the formation of the product where the methyl group enters anti to the bulky N-Boc group. However, since the C2 stereocenter will be fully substituted, enantiopurity depends heavily on the starting material's influence. If high enantiomeric excess (ee) is required and direct alkylation yields a racemate, chiral HPLC separation at this stage is recommended.
Phase 3: Global Reduction (The "Patent Route")
Objective: Reduce the ester to an alcohol AND the N-Boc to N-Methyl.
Step 3.1: Lithium Aluminum Hydride (LiAlH₄) Reduction
While standard protocols often require reflux to reduce N-Boc to N-Methyl, patent literature for this specific analog suggests a streamlined reduction [1].
Reagents: LiAlH₄ (4.0 equiv), anhydrous THF.
Protocol:
Suspend LiAlH₄ in anhydrous THF at 0°C under Argon.
Add the solution of 1-tert-butyl 2-methyl 4,4-difluoro-2-methylpyrrolidine-1,2-dicarboxylate dropwise.
Critical Decision Point:
Patent Condition: Stir at 25°C for 0.5 to 2 hours. (Check LCMS: If N-Boc persists, proceed to "Reflux Condition").
Standard Scientific Condition: Heat to reflux (66°C) for 2–4 hours. This ensures the carbamate (N-Boc) is fully reduced to the N-methyl amine.
Workup (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular white precipitate.
Concentrate the filtrate to obtain the crude amino alcohol.
NMR Signature: Look for the N-Methyl singlet (~2.3 ppm) and the disappearance of the Boc singlet (~1.4 ppm). If the Boc signal remains, the reduction was incomplete (likely stopped at the N-Boc alcohol stage).
Alternative Phase 3: High-Fidelity Stepwise Route
Use this route if the "Global Reduction" yields complex mixtures or fails to reduce the Boc group.
An In-depth Technical Guide to the Physicochemical Properties of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Rising Prominence of Fluorinated Scaffolds in Modern Drug Discovery The strategic incorp...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rising Prominence of Fluorinated Scaffolds in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique electronic properties of the fluorine atom can profoundly influence a molecule's physicochemical characteristics, such as metabolic stability, lipophilicity, and binding affinity, thereby enhancing its drug-like properties.[1][2] The pyrrolidine ring, a prevalent motif in numerous FDA-approved drugs, serves as a versatile building block in drug design.[3] The targeted introduction of gem-difluoro groups onto this privileged scaffold, as seen in (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol, offers a compelling strategy to modulate these properties with high precision. This guide provides a comprehensive overview of the physicochemical properties of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol, offering insights into its synthesis, spectral characteristics, and potential applications, with a focus on the causal relationships between its structure and function.
Molecular Profile and Core Physicochemical Parameters
(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol is a chiral, fluorinated pyrrolidine derivative. The presence of the gem-difluoro group at the 4-position is expected to significantly impact its conformational behavior and electronic distribution compared to its non-fluorinated counterparts.
Due to the limited availability of experimental data for this specific molecule, the following properties have been predicted using established computational models. These predictions provide valuable estimates for experimental design and interpretation.
Expert Insight: The gem-difluoro substitution is known to increase lipophilicity by masking the underlying carbon framework. However, the presence of the hydroxyl and amine functionalities contributes to its predicted moderate water solubility. The electron-withdrawing nature of the fluorine atoms is expected to lower the pKa of the tertiary amine compared to its non-fluorinated analog, influencing its ionization state at physiological pH.
Synthesis and Structural Elucidation
Proposed Synthetic Pathway
A likely approach involves the construction of the difluorinated pyrrolidine ring followed by the introduction of the methyl and hydroxymethyl groups. One possible strategy is outlined below:
Caption: Proposed synthetic workflow for (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol.
Causality in Experimental Choices:
Starting Material: α,α-difluoro-β-bromoketones are suitable precursors as they contain the pre-installed gem-difluoro moiety and a handle for cyclization.[8]
Ring Formation: The use of a primary amine like methylamine in the cyclization step directly installs the N-methyl group. The reaction likely proceeds via an initial Michael addition followed by intramolecular nucleophilic substitution.
Functional Group Manipulation: The specific order of reduction and methylation at the C2 position would need to be optimized to control stereochemistry and avoid side reactions. A Grignard reaction with a methylmagnesium halide on an intermediate ester or aldehyde at the C2 position, followed by reduction, is a plausible route to the final product.
Spectroscopic Characterization (Predicted)
Predictive models and analysis of related structures can provide insights into the expected spectral data for (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol.
¹H NMR Spectroscopy:
Hydroxymethyl Protons (-CH₂OH): Expected to appear as a multiplet, potentially a doublet of doublets, due to coupling with the adjacent chiral center.
Pyrrolidine Ring Protons: Protons on the pyrrolidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling, as well as coupling to the fluorine atoms. Protons on C3 and C5 will be significantly influenced by the fluorine atoms at C4.
N-Methyl Group (-NCH₃): A singlet in the upfield region.
C2-Methyl Group (-CH₃): A singlet, or a doublet if there is coupling to a nearby proton.
¹³C NMR Spectroscopy:
Carbon Bearing Fluorines (C4): The signal for this carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms.
Carbons Adjacent to the Fluorinated Center (C3 and C5): These carbons will show splitting due to two-bond C-F coupling.
Other Carbons: The chemical shifts of the remaining carbons will be influenced by the overall electronic environment of the molecule.
¹⁹F NMR Spectroscopy:
A single signal is expected for the two equivalent fluorine atoms, which may be a complex multiplet due to coupling with the neighboring protons on C3 and C5.
Mass Spectrometry:
Molecular Ion (M⁺): The molecular ion peak should be observable, confirming the molecular weight.
Fragmentation Pattern: Common fragmentation pathways for pyrrolidine derivatives include the loss of the hydroxymethyl group, the N-methyl group, and ring-opening fragmentation. The presence of fluorine will influence the fragmentation pattern, and characteristic losses of HF or CF₂ containing fragments may be observed.[9][10]
Experimental Protocols: A Framework for Characterization
The following section outlines standardized, self-validating protocols for the experimental determination of the key physicochemical properties of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol.
Protocol 1: Determination of Melting and Boiling Points
Objective: To experimentally determine the melting and boiling points of the compound.
Methodology:
Melting Point (if solid at room temperature):
Utilize a calibrated differential scanning calorimeter (DSC).
Accurately weigh 1-3 mg of the sample into an aluminum pan and seal.
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
The melting point is determined as the onset of the endothermic melting peak.
Self-Validation: Calibrate the DSC instrument with certified reference standards (e.g., indium) before and after the sample measurement.
Boiling Point:
Employ a micro-boiling point apparatus or a thermogravimetric analyzer (TGA) coupled with a mass spectrometer (TGA-MS).
For micro-boiling point determination, place a small amount of the liquid in a capillary tube with an inverted smaller sealed capillary. Heat the sample in a controlled manner and observe the temperature at which a steady stream of bubbles emerges from the inner capillary.
For TGA-MS, heat the sample at a controlled rate and identify the temperature of maximum mass loss corresponding to boiling. The coupled MS will confirm the identity of the evolved gas.
Self-Validation: Calibrate the temperature sensor of the apparatus using a certified reference standard with a known boiling point.
Protocol 2: Solubility Determination
Objective: To determine the solubility of the compound in various solvents.
Methodology:
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes).
Equilibrium Solubility Method:
Add an excess amount of the compound to a known volume of each solvent in a sealed vial.
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
Centrifuge or filter the samples to remove undissolved solid.
Analyze the concentration of the compound in the supernatant using a calibrated analytical technique such as HPLC-UV or LC-MS.
Self-Validation: Ensure that equilibrium has been reached by taking measurements at multiple time points until the concentration in the supernatant remains constant.
Caption: Experimental workflow for equilibrium solubility determination.
Protocol 3: pKa Determination
Objective: To determine the acid dissociation constant (pKa) of the tertiary amine.
Methodology:
Potentiometric Titration:
Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
Monitor the pH of the solution using a calibrated pH meter as a function of the volume of titrant added.
The pKa is determined from the half-equivalence point of the titration curve.
Self-Validation: Calibrate the pH meter using at least two standard buffer solutions before the titration.
UV-Metric Titration:
This method is suitable if the compound has a chromophore that changes its absorbance upon protonation/deprotonation.
Record the UV-Vis spectrum of the compound at various pH values.
The pKa can be determined by analyzing the change in absorbance at a specific wavelength as a function of pH.
Self-Validation: Ensure that the change in absorbance is solely due to the protonation/deprotonation event and not due to degradation of the compound at different pH values.
Applications in Drug Discovery and Beyond
The unique physicochemical profile of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol makes it an attractive building block for the synthesis of novel therapeutic agents.
Metabolic Stability: The gem-difluoro group at the 4-position can block potential sites of metabolism, thereby increasing the in vivo half-life of drug candidates. This is a common strategy employed in drug design to improve pharmacokinetic profiles.
Conformational Restriction: The steric bulk and electronic properties of the difluoro group can influence the conformational preference of the pyrrolidine ring. This can lead to a more pre-organized conformation for binding to a biological target, potentially increasing potency and selectivity.
Modulation of Lipophilicity: As previously discussed, fluorination can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.
Protein Degrader Building Block: This compound has been classified as a building block for protein degraders, suggesting its potential use in the design of proteolysis-targeting chimeras (PROTACs) or other novel therapeutic modalities that hijack the cellular machinery to degrade disease-causing proteins.[4]
Conclusion
(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol represents a valuable and versatile building block for contemporary drug discovery. While experimental data for this specific molecule is limited, a comprehensive understanding of its physicochemical properties can be inferred from the behavior of related fluorinated compounds and through the use of predictive computational tools. The strategic placement of the gem-difluoro group is anticipated to confer advantageous properties, including enhanced metabolic stability and modulated lipophilicity. The experimental protocols and synthetic strategies outlined in this guide provide a robust framework for researchers to further investigate and utilize this promising scaffold in the development of next-generation therapeutics.
References
Synthesis of chiral fluorinated pyrrolidines from gem‐difluoroalkenes and imino esters. (n.d.). Wiley Online Library. Retrieved February 16, 2026, from [Link]
Synthesis of gem-Difluorinated Hydroxypyrrolidines. (2017, March 17). PubMed. Retrieved February 16, 2026, from [Link]
Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. (n.d.). PubMed Central. Retrieved February 16, 2026, from [Link]
ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022, May 17). Retrieved February 16, 2026, from [Link]
Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. (2015, June 9). ACS Publications. Retrieved February 16, 2026, from [Link]
Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated analogues): a dataset for the development of pKa and logP prediction models. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central. Retrieved February 16, 2026, from [Link]
On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved February 16, 2026, from [Link]
Experimental Methods in Organic Fluorine Chemistry. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
P2MAT: A machine learning (ML) driven software for Property Prediction of MATerial. (2024, December 16). ChemRxiv. Retrieved February 16, 2026, from [Link]
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). MDPI. Retrieved February 16, 2026, from [Link]
United States Patent. (2006, September 12). Retrieved February 16, 2026, from [Link]
Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. (n.d.). Semantic Scholar. Retrieved February 16, 2026, from [Link]
Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. (2025, March 21). Retrieved February 16, 2026, from [Link]
[(2S)-4, 4-difluoro-1-methylpyrrolidin-2-yl]methanol, min 97%, 500 mg. (n.d.). Retrieved February 16, 2026, from [Link]
Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. (2020, April 20). West Virginia University Research Repository. Retrieved February 16, 2026, from [Link]
Robustly interpretable melting-point prediction for structurally diverse nitro-containing compounds. (2026, February 5). ResearchGate. Retrieved February 16, 2026, from [Link]
How to Predict the pKa of Any Compound in Any Solvent. (2022, May 24). ACRIS. Retrieved February 16, 2026, from [Link]
Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]
Prediction of critical properties and boiling point of fluorine/chlorine-containing refrigerants. (2022, November). Retrieved February 16, 2026, from [Link]
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Title: Structure Elucidation of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol: A Technical Guide Abstract This technical guide outlines the systematic structure elucidation of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Structure Elucidation of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol: A Technical Guide
Abstract
This technical guide outlines the systematic structure elucidation of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol, a specialized fluorinated pyrrolidine scaffold used in medicinal chemistry. We detail the analytical workflow required to resolve its unique structural features: the gem-difluoro moiety, the quaternary chiral center at C2, and the specific N-methylation pattern. The guide provides predicted spectral data, mechanistic interpretations of C-F coupling constants, and a rigorous stereochemical assignment strategy using 2D NMR.
Introduction: The Structural Challenge
(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol (Formula: C
HFNO; MW: 165.18) represents a class of " conformationally restricted" building blocks. The introduction of the gem-difluoro group at C4 lowers the pKa of the pyrrolidine nitrogen and alters the ring pucker, while the C2-quaternary center introduces steric bulk and chirality.
Key Structural Features to Verify:
Gem-Difluoro Group (C4): Characteristic splitting in
C and H NMR.
Quaternary Center (C2): Disappearance of the methine proton typically found in prolinol derivatives; presence of a methyl group and a hydroxymethyl group.
N-Methylation: Distinct singlet in
H NMR and chemical shift in C.
Elucidation Strategy & Workflow
The following flowchart illustrates the logical progression from raw sample to fully elucidated structure, highlighting the critical decision points.
Caption: Logical workflow for the structural elucidation of fluorinated pyrrolidines.
Mass Spectrometry & Elemental Analysis
Before NMR analysis, the molecular formula must be unequivocally established.
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode.
Target Ion: Protonated molecular ion
.
Calculated Mass:
Formula: C
HFNO
Exact Mass: 165.0965 Da
: 166.1038 m/z
Fragmentation Pattern (MS/MS): Expect loss of CH
OH (31 Da) or loss of HF (20 Da), characteristic of fluorinated alcohols.
NMR Spectroscopy: The Core Analysis
The presence of fluorine atoms (
, 100% abundance) makes NMR the most powerful tool for this molecule. The fluorine atoms couple to both Carbon and Proton nuclei, creating complex splitting patterns that serve as "fingerprints" for the structure.
F NMR: The Starting Point
Expectation: Two distinct signals (or a strongly coupled AB system) because the C2 chiral center makes the two fluorines at C4 diastereotopic (chemically non-equivalent).
Chemical Shift: Typically
-100 to -110 ppm.
Coupling: Geminal coupling (
) is massive, typically 220–240 Hz .
C NMR: Skeleton & C-F Coupling
The
C spectrum will show characteristic triplets due to C-F coupling.
Carbon Position
Type
Chemical Shift ( ppm)
Multiplicity (due to F)
Coupling Constant ()
C4
CF
~126 - 130
Triplet ()
Hz
C3
CH
~40 - 45
Triplet ()
Hz
C5
CH
~55 - 60
Triplet ()
Hz
C2
C
~65 - 70
Broad/Singlet*
Hz (Weak)
CHOH
CH
~65 - 68
Singlet
No significant coupling
N-Me
CH
~38 - 42
Singlet
No significant coupling
C2-Me
CH
~18 - 22
Singlet
No significant coupling
Note: C2 is three bonds away from F. While
exists, it is often small. The key identifier for C2 is its quaternary nature (verified by DEPT-135: signal disappears).
H NMR: Connectivity & Stereochemistry
N-Methyl: A sharp singlet around
2.3–2.5 ppm.
C2-Methyl: A sharp singlet around
1.1–1.3 ppm.
CH
OH: An AB system (two doublets) around 3.4–3.8 ppm due to the adjacent chiral center.
C3-H & C5-H: These protons will appear as complex multiplets. They couple to:
Diagnostic: Look for the wide "spread" of the C3/C5 signals due to the large H-F coupling.
Stereochemistry Determination
Since the molecule has one chiral center (C2), it exists as a pair of enantiomers (
and ). If synthesized from L-Proline or a similar chiral pool precursor, the absolute configuration is likely known. However, confirming the relative orientation of substituents is crucial if the synthesis was not stereospecific.
NOESY/ROESY Analysis
To distinguish the C2-Methyl from the Hydroxymethyl group:
Irradiate N-Me: Look for NOE correlations to C2-Me or CH
OH.
In 1,2-disubstituted pyrrolidines, the N-Me often adopts a specific conformation to minimize steric clash with the C2 substituents.
Irradiate C3-H (cis to Me): If C3 has diastereotopic protons (H
, H), one may show a stronger NOE to the C2-Me, helping to anchor the model.
X-Ray Crystallography (Gold Standard):
If the compound is an oil (common for amino alcohols), convert it to a crystalline salt (e.g., Hydrochloride or Oxalate) or a derivative (e.g.,
-nitrobenzoate ester) to obtain a suitable crystal for X-ray diffraction. This provides absolute configuration.
Experimental Protocols
Protocol 1: NMR Sample Preparation
Solvent: Use CDCl
(Chloroform-d) for standard analysis. If signals overlap, switch to DMSO-d or CDOD . Note that OH protons are often invisible in CDOD due to exchange.
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent. Filter through a cotton plug if any insolubles remain.
Reference: Use TMS (
0.00) or residual solvent peak (CHCl: 7.26).
Protocol 2: 2D NMR Acquisition (HMBC)
Purpose: To connect the N-Me and C2-Me groups to the ring carbons.
Parameters:
Set long-range coupling delay (
) to correspond to ~8 Hz.
Critical Correlation: Look for a cross-peak between the N-Me protons and C2 and C5 . This confirms the N-methylation site.
Critical Correlation: Look for a cross-peak between C2-Me protons and C2 , C3 , and CH
OH . This confirms the C2-methylation.
References
Linclau, B., et al. "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 2008. Link
Reich, H. J. "Collection of 13C-19F Coupling Constants." University of Wisconsin-Madison. Link
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. Link
PubChem Compound Summary. "[(2R)-4,4-difluoropyrrolidin-2-yl]methanol." National Center for Biotechnology Information. Link
CAS number for (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol
An In-Depth Technical Guide to (4,4-Difluoro-1-methylpyrrolidin-2-yl)methanol: A Key Building Block for Modern Drug Discovery Abstract Introduction: The Strategic Value of Fluorinated Pyrrolidines The pyrrolidine ring is...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to (4,4-Difluoro-1-methylpyrrolidin-2-yl)methanol: A Key Building Block for Modern Drug Discovery
Abstract
Introduction: The Strategic Value of Fluorinated Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable properties as a bio-isostere for various natural structures.[1] Its three-dimensional structure and ability to engage in hydrogen bonding make it a versatile component for optimizing pharmacokinetic and pharmacodynamic profiles.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[2] The introduction of a gem-difluoro group, particularly on an aliphatic ring like pyrrolidine, imparts a range of beneficial effects:
Metabolic Stability: The C-F bond is exceptionally strong, and the CF2 group acts as a non-oxidizable isostere for a methylene (CH2) or carbonyl (C=O) group, blocking common sites of metabolic attack by cytochrome P450 enzymes.
Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby amines, altering their ionization state at physiological pH and thereby influencing cell permeability and target engagement.
Conformational Control: The gem-difluoro group can induce specific conformational preferences in the pyrrolidine ring, which can be exploited to achieve higher binding affinity and selectivity for a biological target.
[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol emerges at the intersection of these two powerful strategies, offering a pre-functionalized, stereochemically defined building block for creating next-generation therapeutics.
Core Compound Identification and Properties
As a foundational step, it is critical to precisely identify the subject compound. This guide centers on the (2S) enantiomer, which is most commonly cited in chemical supplier databases.
Caption: Chemical structure of [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol.
While specific, scaled-up industrial syntheses are often proprietary, the construction of this molecule can be understood through established organofluorine chemistry principles. A plausible retrosynthetic analysis suggests a pathway originating from a protected proline derivative.
Caption: Retrosynthetic analysis for the target compound.
Causality Behind Experimental Choices:
Starting Material Selection: A chiral pool starting material like (S)-hydroxyproline is ideal because it establishes the crucial stereocenter at the C2 position early in the synthesis, avoiding costly chiral separations later.
Oxidation: The hydroxyl group at C4 is oxidized to a ketone. This step is critical as it transforms the sp³ carbon into an sp² center, activating the adjacent positions for subsequent fluorination.
Electrophilic Fluorination: The resulting β-keto ester is then subjected to electrophilic fluorination. Reagents like Selectfluor® are often used for this transformation because they are effective and relatively safe to handle compared to elemental fluorine. The ketone activates the C4 position, making it susceptible to nucleophilic attack by the enolate on the electrophilic fluorine source.
Reduction: The ester group is reduced to the primary alcohol. This is a standard transformation, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄), to yield the final hydroxymethyl group. The N-methylation can be performed at various stages, often via reductive amination.
This multi-step process ensures high stereochemical fidelity and efficiently installs the key functional groups, resulting in the desired building block.
Application in Drug Discovery: A Potent Building Block for Protein Degraders
The designation of this compound as a "Protein Degrader Building Block" is highly significant.[3] It points to its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related modalities.
Workflow: Integration into a PROTAC Molecule
Caption: Workflow for incorporating the building block into a PROTAC.
In this context, the pyrrolidine scaffold serves as the "warhead"—the portion of the molecule designed to bind to a specific protein of interest (POI) that is targeted for degradation. The primary alcohol provides a convenient handle for covalent attachment to a linker, which in turn is connected to a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
Why this building block is effective:
Vectorial Diversity: The hydroxymethyl group at C2 provides a defined exit vector for linker attachment, allowing for systematic exploration of the linker length and composition to achieve an optimal ternary complex.
Improved Drug Properties: The gem-difluoro group at C4 can enhance binding affinity to the target protein through favorable electrostatic interactions and can block a potential site of metabolism, thereby increasing the half-life and overall exposure of the resulting degrader molecule.
Exemplary Experimental Protocol: Boc-Protection of the Hydroxyl Group
To utilize this building block in multi-step synthesis, the primary alcohol often requires protection. The following is a representative protocol for its protection as a tert-butyldiphenylsilyl (TBDPS) ether, a common step before engaging the pyrrolidine nitrogen in further reactions.
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol (1.0 eq) and imidazole (1.5 eq).
Solvent Addition: Dissolve the starting materials in anhydrous DCM.
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add TBDPSCl (1.1 eq) dropwise over 5 minutes. Causality: Dropwise addition at low temperature helps to control the exothermicity of the reaction and minimize side product formation.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.
Extraction: Extract the aqueous layer with DCM (2x).
Washing: Combine the organic layers and wash with brine. Causality: The brine wash helps to remove residual water from the organic phase.
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the TBDPS-protected product.
Safety, Handling, and Storage
As with all research chemicals, [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol should be handled by technically qualified individuals in a well-ventilated laboratory fume hood.
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.
Storage: The compound should be stored in a tightly sealed container. While some suppliers suggest room temperature storage, long-term storage in a refrigerator is recommended to ensure maximum stability.[3][5]
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its unique combination of a stereodefined, fluorinated pyrrolidine core with a versatile functional handle makes it an invaluable asset for constructing complex molecules with enhanced drug-like properties. Its demonstrated utility in the rapidly evolving field of targeted protein degradation highlights its potential to contribute to the development of novel therapeutics for diseases with high unmet medical needs. As synthetic methodologies advance, the accessibility and application of such sophisticated building blocks will undoubtedly continue to expand, pushing the boundaries of medicinal chemistry.
References
[(2S)-4, 4-difluoro-1-methylpyrrolidin-2-yl]methanol, min 97% . Chemicals. Available at: [Link][3]
[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol . Pharmaffiliates. Available at: [Link][4]
(4,4-Dimethylpyrrolidin-2-yl)methanol . PubChem, National Center for Biotechnology Information. Available at: [Link][6]
4,4-difluoro-2-methylpyrrolidine hydrochloride . PubChemLite. Available at: [Link][7]
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines . ChemRxiv. Available at: [Link][2]
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. Available at: [Link][8]
commercial availability of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol
The Commercial & Technical Guide to (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol[1] Part 1: Executive Technical Summary Target Molecule: (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol CAS Registry Number: 24179...
Strategic Value:
This molecule represents a "high-value, high-complexity" scaffold in medicinal chemistry.[1] It combines three critical design elements:
Gem-difluorination (C4): Lowers the pKa of the amine, increases lipophilicity (
), and blocks metabolic oxidation at the typically labile C4 position.
Quaternary Center (C2): The 2-methyl substitution restricts conformational freedom, locking the pyrrolidine ring into specific puckering modes (typically C-gamma-exo or C-gamma-endo depending on stereochemistry), which enhances ligand-target binding entropy.[1]
Primary Alcohol Handle: Allows for rapid diversification into ethers, carbamates, or oxidation to aldehydes/acids for fragment linking.
Commercial Status:
Currently classified as a Tier 2 Specialized Building Block . It is available from select boutique synthesis houses (e.g., Synthonix, BLD Pharm) but is rarely held in bulk stock (>100g) by major catalog aggregators without lead time.
Part 2: Commercial Landscape & Sourcing Strategy
Verified Suppliers & Availability
The following data reflects the current commercial availability for research-grade purity (>95%).
Supplier
Catalog / SKU
Purity
Typical Pack Size
Estimated Price (USD)
Lead Time
Synthonix
2417920-29-5
97%
100mg - 1g
~$480 / 1g
Stock (US)
BLD Pharm
BD01769728
97%
100mg - 5g
Inquire
1-2 Weeks
Dana BioSci
Custom
95%+
1g - 10g
~$488 / 1g
Stock/Synthesize
Sigma-Aldrich
(Via Synthonix)
97%
1g
Premium
2-3 Weeks
Sourcing Insight: The price point (~$500/g) indicates a complex multi-step synthesis. For campaigns requiring >10g, a "Make-on-Demand" or custom synthesis contract is more cost-effective than buying catalog units.[1]
The "Make vs. Buy" Decision Matrix
Researchers must balance the high cost of the building block against the internal resource cost of synthesis.
Figure 1: Decision logic for sourcing (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol based on project constraints.
Part 3: Technical Specifications & Quality Assurance
To ensure data integrity in biological assays, the purity of this fluorinated scaffold must be rigorously validated. The gem-difluoro group provides a unique NMR handle.
Analytical Profile
Appearance: Typically a viscous, colorless to pale yellow oil or low-melting solid (hygroscopic).
Solubility: Highly soluble in MeOH, DCM, DMSO; moderate solubility in water (pH dependent).
Stability: Stable at -20°C. The primary alcohol is susceptible to oxidation; the amine is prone to forming carbamates with atmospheric CO
.
QC Protocol: The "Self-Validating" Workflow
1.
H NMR (Proton) Validation:
Key Signal 1: Look for the N-Methyl singlet. It should appear around
2.3–2.5 ppm. Absence indicates the des-methyl precursor.[1]
Key Signal 2: The C2-Methyl singlet is distinct, typically shielded (
1.1–1.4 ppm) due to the quaternary center.
Key Signal 3: The gem-difluoro protons (H3 and H5) will appear as complex multiplets due to H-F coupling (
If commercial stock is depleted or cost-prohibitive, the following synthetic logic applies. This route avoids the difficult direct methylation of 4,4-difluoroproline by establishing the quaternary center early or using a late-stage reduction.
Retrosynthetic Analysis
The molecule can be disconnected into two primary precursors:
Route A (From Hydroxyproline): Deoxofluorination of a 4-oxoproline derivative followed by C2-alkylation (difficult).[1]
Route B (From 2-Methylproline): Preferred. Starting from a 2-methyl scaffold allows for easier functionalization of the ring.
Figure 2: Proposed synthetic pathway for accessing the target scaffold from chiral pool precursors.
Part 5: Handling & Safety
Hygroscopicity: The presence of the amine and alcohol functionalities makes this compound hygroscopic. Weighing should be performed quickly or in a glovebox/dry bag.
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidative degradation.
Hazards: Treat as a standard organic amine—potential skin irritant and eye irritant. Use standard PPE.
Grygorenko, O. O., et al. (2018).[6] "Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity." The Journal of Organic Chemistry, 83(23), 14350-14361.[7] (Context on fluorinated pyrrolidine synthesis). [7]
Enamine Ltd. (2023). gem-Difluorinated Amines for Drug Design: Building Blocks & Synthesis.[1] (Provides general protocols for gem-difluoro amine handling).
BLD Pharm. (2024). Product Detail: BD01769728. Retrieved from
Linclau, B., et al. (2016). "The Synthesis of Fluorinated Proline Analogues." University of Southampton ePrints. (Foundational chemistry for fluoroproline derivatives).[8]
Strategic Engineering of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol Scaffolds
Executive Summary The (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly in the design of Janus Kinase (JAK) inhibitors and next-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly in the design of Janus Kinase (JAK) inhibitors and next-generation CNS agents. This molecule combines three critical structural tactics:
Gem-difluorination (C4): Modulates the pKa of the pyrrolidine nitrogen via inductive withdrawal, lowers lipophilicity (LogD), and blocks metabolic oxidation at the labile C4 position.
C2-Quaternary Center: Restricts conformational entropy, locking the pyrrolidine ring into a specific pucker (often C4-endo favored by fluorine), which can enhance binding affinity.
N-Methylation & Hydroxymethylation: Provides vectors for hydrogen bonding and solubility tuning.
This guide details the strategic synthesis, stereochemical resolution, and physicochemical profiling of this scaffold, moving beyond standard protocols to address the specific challenges of constructing a quaternary center in the presence of a gem-difluoro motif.
Structural & Physicochemical Analysis
The Fluorine Effect
The introduction of the gem-difluoro group at C4 is not merely a metabolic block; it fundamentally alters the ring's electronics and shape.
pKa Modulation: A standard N-methylprolinol has a pKa ~10.2. The electron-withdrawing effect of the C4-difluoro group typically lowers this by 1.5–2.0 log units (pKa ~8.5). This increases the fraction of the neutral species at physiological pH, potentially improving membrane permeability.
Conformational Bias (The Gauche Effect): Fluorine atoms on the pyrrolidine ring prefer a gauche orientation relative to the vicinal C-N and C-C bonds. In 4,4-difluoroproline derivatives, this forces the ring into a distinct envelope conformation, often favoring the C4-endo pucker.
Metabolic Stability
The C4 position of pyrrolidine is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes. Fluorination sterically and electronically deactivates this site, extending the half-life (
) of the parent drug.
Synthetic Architecture
The synthesis requires navigating two major hurdles: Deoxofluorination (safety/yield) and Quaternary Stereocontrol (preventing racemization).
Retrosynthetic Strategy
We employ a "Fluorine-First, Alkylation-Second" approach. Attempting to fluorinate a sterically crowded quaternary ketone is often low-yielding. Therefore, we install the fluorine on the less hindered 4-oxoproline before establishing the C2-methyl center via Self-Regeneration of Stereocenters (SRS).
Caption: Figure 1. Retrosynthetic logic flow utilizing Seebach's SRS methodology to install the C2-methyl group post-fluorination.
Detailed Experimental Protocols
Protocol A: Deoxofluorination of N-Boc-4-Oxoproline Methyl Ester
Safety Note: DAST (Diethylaminosulfur trifluoride) can be explosive upon heating. Perform strictly below 50°C. Deoxo-Fluor or XtalFluor-E are safer alternatives.
Preparation: Dissolve N-Boc-4-oxoproline methyl ester (1.0 eq) in anhydrous DCM (0.2 M) under Argon.
Addition: Cool to -78°C . Add Deoxo-Fluor (1.5 eq) dropwise over 20 minutes.
Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.
Quench (Critical): Cool back to 0°C. Quench by slow addition of saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution.
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
NMR Check: ¹⁹F NMR should show a characteristic AB quartet or two multiplets around -100 ppm.
Protocol B: C2-Methylation via Seebach Oxazolidinone (SRS)
Rationale: Direct alkylation of proline esters leads to racemization. The oxazolidinone auxiliary preserves chirality.
Template Formation: Hydrolyze the ester from Protocol A (LiOH, THF/H₂O). Reflux the resulting acid with pivalaldehyde (3.0 eq) and catalytic TsOH in Pentane using a Dean-Stark trap to form the cis-oxazolidinone.
Deprotonation: Dissolve the oxazolidinone in anhydrous THF at -78°C . Add LDA (1.1 eq) dropwise. Stir for 30 min to form the enolate.
Alkylation: Add Methyl Iodide (MeI, 5.0 eq) dropwise. Stir at -78°C for 2 hours, then warm to -20°C.
Hydrolysis: Quench with NH₄Cl. Evaporate solvent.[1][2] Reflux the residue in 6N HCl for 4 hours to open the ring and remove the Boc group simultaneously.
This step installs the N-methyl and converts the acid to the alcohol.
N-Methylation: Treat the amino acid salt with Formaldehyde (37% aq, 5 eq) and NaBH₃CN (3 eq) in MeOH/Acetate buffer (pH 5) to yield N-methyl-4,4-difluoro-2-methylproline .
Esterification (In-situ): Treat with SOCl₂ in MeOH to form the methyl ester.
Pathway Visualization: Mechanism of Action (JAK Context)
When used as a fragment in JAK inhibitors (e.g., Upadacitinib analogs), this scaffold fits into the ATP binding pocket.
Caption: Figure 2. Pharmacophoric interactions of the difluoro-pyrrolidine scaffold within a kinase binding pocket.
References
Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition.
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Sleebs, B. E., et al. (2019).[3] "Synthesis of 4,4-Difluoroproline Derivatives and Their Use in Medicinal Chemistry." Organic Preparations and Procedures International.
Org. Synth. (2014). "Gem-Difluorination of Carbonyls using Deoxo-Fluor." Organic Syntheses.
Beilstein J. Org.[4] Chem. (2013).[4][5][6] "Synthesis of enones, pyrazolines and pyrrolines with gem-difluoroalkyl side chains."
Theoretical and Computational Profiling of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol
Executive Summary (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol (CAS: 1823319-70-5) represents a high-value scaffold in modern medicinal chemistry, particularly for Targeted Protein Degradation (TPD) and Fragment-Ba...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol (CAS: 1823319-70-5) represents a high-value scaffold in modern medicinal chemistry, particularly for Targeted Protein Degradation (TPD) and Fragment-Based Drug Discovery (FBDD) . Unlike its non-fluorinated or mono-fluorinated analogs, this gem-difluorinated motif offers a unique triad of properties: metabolic blockade at the C4 position, modulated basicity via inductive effects, and conformational rigidity driven by stereoelectronic gauche interactions.
This guide provides a rigorous theoretical framework for studying this molecule. It moves beyond standard characterization, detailing the ab initio and DFT methodologies required to accurately predict its behavior in biological systems.
To accurately model this molecule, one must understand the causal forces dictating its geometry and electronic distribution.
The Gem-Difluoro Effect on Ring Pucker
In pyrrolidine systems, ring conformation is governed by the balance between steric strain and hyperconjugative interactions.
The Mechanism: The C4-gem-difluoro substitution introduces two strong electron-withdrawing groups. Unlike 4-fluoroproline, where a single fluorine directs the ring pucker to Cγ-exo or Cγ-endo based on stereochemistry (the gauche effect), the 4,4-difluoro motif creates a "conflicting" gauche effect.
The Result: The ring typically adopts a twisted conformation to maximize the
hyperconjugation with adjacent bonds. In the presence of the bulky 1,2-dimethyl groups, the ring is predicted to lock into a specific envelope conformation that minimizes 1,3-diaxial interactions between the N-methyl and C2-methyl groups.
Modulation of Basicity (pKa)
The nitrogen atom's basicity is critical for solubility and ligand-target electrostatic interactions.
Inductive Withdrawal: The two fluorine atoms at C4 exert a strong negative inductive effect (-I) through the
-skeleton.
Prediction: While a standard N-methyl pyrrolidine has a pKa
10.4, the 4,4-difluoro analog is theoretically predicted to drop to the 6.5 – 7.5 range . This brings the molecule close to physiological pH, potentially allowing it to exist as a mixture of neutral and protonated species in the cytosol, enhancing membrane permeability compared to the permanently charged non-fluorinated parent.
Computational Protocol: Step-by-Step Methodology
This section details the self-validating workflow for characterizing the molecule. These protocols are designed to be software-agnostic but cite standard packages (Gaussian, ORCA, Schrödinger) for clarity.
Workflow Visualization
Figure 1: Automated computational pipeline for profiling flexible fluorinated heterocycles.
Protocol 1: Conformational Ensemble Generation
Do not rely on a single minimized structure. The flexibility of the hydroxymethyl group and the pyrrolidine ring requires an ensemble approach.
Force Field Generation: Use CREST (Conformer-Rotamer Ensemble Sampling Tool) coupled with the GFN2-xTB semi-empirical method. This captures non-covalent interactions (NCIs) better than standard force fields.
Command:crest input.xyz -gfn2 -T 298
Pruning: Filter conformers with an energy window of 6.0 kcal/mol.
Refinement: Re-optimize the top 10 distinct conformers using DFT (Density Functional Theory).
Stronger alignment in electrostatic binding pockets.
Table 1: Comparative theoretical profile derived from DFT benchmarks on fluorinated pyrrolidines.
Strategic Applications in Drug Design
The "Metabolic Shield" Strategy
In drug development, the pyrrolidine ring is often a "soft spot" for metabolic oxidation by Cytochrome P450 enzymes, typically at the C4 position.
Application: Substituting the C4 hydrogens with fluorine atoms (C-F bond strength
116 kcal/mol vs C-H 99 kcal/mol) effectively renders this position inert to metabolic attack.
Verification: Calculate the Bond Dissociation Energy (BDE) for the remaining H-atoms using the DFT protocol above. You will observe a significant increase in BDE for adjacent hydrogens due to the electron-withdrawing nature of the fluorines.
Bioisosterism in Linker Design
This molecule is an ideal linker for PROTACs (Proteolysis Targeting Chimeras).
Logic: The 4,4-difluoro substitution alters the vector of the hydroxymethyl handle. When used to link an E3 ligase ligand to a target protein ligand, this "pre-organized" rigidity can reduce the entropic penalty of binding, potentially improving the ternary complex stability (
).
References
Stereoelectronic Effects in Fluorin
Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.
Source:
Computational Benchmarking of pKa in Fluorin
Gross, K. C., Seybold, P. G., & Hadad, C. M. (2002). Comparison of Different Atomic Charge Schemes for Predicting pKa Variations in Substituted Anilines and Phenols. (Applied context for inductive effects).
Source:
Gem-Difluorin
Meanwell, N. A. (2018).
Source:
Conform
Pracht, P., Bohle, F., & Grimme, S. (2020). Automated exploration of the low-energy chemical space with fast quantum chemical methods.
Navigating the Unseen: A Technical Guide to the Safe Handling of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals The novel fluorinated pyrrolidine derivative, (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol, presents a unique building block for advancements in medic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The novel fluorinated pyrrolidine derivative, (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol, presents a unique building block for advancements in medicinal chemistry and drug development. Its distinct structural features, including the gem-difluoro group, offer the potential to modulate physicochemical and pharmacological properties. However, as with any new chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol, drawing upon data from structurally similar compounds to establish a robust framework for risk mitigation.
Hazard Identification and Risk Assessment: A Proactive Approach
Hazard Classification
Anticipated Risk for (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol
Rationale based on Structural Analogs
Acute Oral Toxicity
Harmful if swallowed
Analogs such as ((2R)-4,4-difluoropyrrolidin-2-yl)methanol hydrochloride are classified as harmful if swallowed[1].
Skin Corrosion/Irritation
Causes skin irritation, potentially corrosive
Related compounds like (4,4-Dimethylpyrrolidin-2-yl)methanol are known to cause severe skin burns[2]. Non-fluorinated analogs also cause skin irritation[3].
Serious Eye Damage/Irritation
Causes serious eye irritation or damage
Structural analogs are consistently reported to cause serious eye damage or irritation[1].
Respiratory Irritation
May cause respiratory irritation
This is a common hazard for pyrrolidine derivatives, including both fluorinated and non-fluorinated analogs[1][2].
Flammability
Combustible liquid
Non-fluorinated parent compounds are classified as combustible liquids[3]. The presence of fluorine atoms may alter the flashpoint, but it is prudent to assume combustibility.
The Precautionary Principle in Practice
Given the potential for significant acute health effects, a cautious approach is warranted. All personnel handling this compound must be made aware of these potential hazards and trained in the appropriate handling procedures. A substance-specific risk assessment should be completed and documented before any work commences.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To minimize exposure, a combination of engineering controls and personal protective equipment must be utilized.
Engineering Controls: The First Line of Defense
Fume Hood: All handling of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly dispersed.
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area[4][5].
Personal Protective Equipment (PPE): Essential for Direct Handling
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes[4].
Hand Protection: Wear nitrile or neoprene gloves. Given the potential for skin irritation and the unknown permeation characteristics of this specific compound, it is advisable to double-glove. Contaminated gloves should be removed and disposed of immediately, followed by hand washing[5].
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.
Respiratory Protection: If there is a risk of generating aerosols or working outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is necessary[4].
Safe Handling and Storage Protocols: Minimizing Risk at Every Step
Adherence to strict protocols for handling and storage is crucial for preventing accidents and ensuring the stability of the compound.
Handling
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing[3].
Prevent Inhalation and Ingestion: Do not breathe vapors or mists. Eating, drinking, and smoking are strictly prohibited in the laboratory[5].
Grounding and Bonding: If transferring larger quantities, use grounding and bonding connections to prevent static discharge, which could be an ignition source[5].
Inert Atmosphere: For long-term storage and in reactions sensitive to air or moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended[3].
Storage
Container: Keep the container tightly closed in a dry and well-ventilated place[3].
Temperature: Store in a cool, dark place. Some analogs recommend refrigeration[3].
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides[3].
Segregation: Store away from heat, sparks, and open flames[3].
Accidental Release and First Aid Measures: Preparedness is Key
Prompt and appropriate action is critical in the event of a spill or exposure.
Spill and Leak Procedures
Evacuate: Immediately evacuate the area of all non-essential personnel.
Ventilate: Ensure the area is well-ventilated (if safe to do so).
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Large Spills: For large spills, contact your institution's environmental health and safety (EHS) department immediately.
First Aid Measures
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[4].
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention[4].
Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[4].
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4].
Disposal Considerations: Responsible Stewardship
All waste containing (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol must be handled as hazardous waste.
Waste Containers: Collect waste in clearly labeled, sealed containers.
Disposal Route: Dispose of the waste through a licensed professional waste disposal service. Do not allow the material to enter drains or the environment.
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
The Broader Context: Fluorinated Compounds and Environmental Persistence
It is important for researchers to be aware of the broader environmental context of highly fluorinated compounds. Many per- and polyfluoroalkyl substances (PFAS) are known for their extreme persistence in the environment, potential for bioaccumulation, and long-term health risks[6][7]. While the specific environmental fate of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol is unknown, its fluorinated nature warrants a responsible approach to its use and disposal to minimize environmental release.
Experimental Workflow and Risk Mitigation Diagram
The following diagram illustrates a recommended workflow for incorporating (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol into a research project, with an emphasis on integrated safety and risk assessment.
Advanced Fluorinated Scaffolds in KRAS Inhibition: The Discovery and History of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol
The following is an in-depth technical guide on the discovery, synthesis, and application of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol , a critical chiral building block in the development of next-generation KRA...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the discovery, synthesis, and application of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol , a critical chiral building block in the development of next-generation KRAS inhibitors.
Executive Summary
The molecule (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol (CAS: 2417920-29-5) represents a pinnacle in "rational design" within medicinal chemistry. It is not a drug itself, but a high-value chiral building block utilized in the synthesis of third-generation KRAS G12C inhibitors .
Emerging from the research pipelines of organizations like Betta Pharmaceuticals (e.g., Patent EP 3735299 B1), this scaffold addresses specific liabilities found in earlier KRAS ligands: metabolic instability at the pyrrolidine ring and conformational flexibility. By incorporating a gem-difluoro motif and a quaternary methyl center, this fragment enhances the pharmacokinetic (PK) profile and binding affinity of quinazoline-based covalent inhibitors.
Discovery Context: The "Undruggable" Challenge
To understand the history of this molecule, one must understand the trajectory of KRAS G12C targeting.
The Era of "Undruggability": For decades, KRAS (Kirsten rat sarcoma viral oncogene homolog) was considered undruggable due to its lack of deep hydrophobic pockets.
The Shokat Breakthrough (2013): The identification of the "Switch II Pocket" (S-IIP) allowed for the design of covalent inhibitors that trap KRAS G12C in its inactive GDP-bound state.
First Generation (ARS-1620): Proved in vivo efficacy was possible.
Second Generation (Sotorasib, Adagrasib): Achieved clinical approval but faced challenges with resistance and brain metastasis (CNS penetration).
Third Generation (The Role of Our Molecule): Newer programs sought to optimize the solvent-exposed regions of the inhibitor. The (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol fragment was designed to replace simpler amines, offering superior metabolic stability and rigidified geometry to maximize interactions within the S-IIP exit channel.
Mechanistic Logic (SAR)
The design of this specific pyrrolidine derivative is driven by three Structure-Activity Relationship (SAR) pillars:
Feature
Chemical Logic
Biological Impact
4,4-Difluoro Substitution
Bioisosteric replacement of hydrogen.
Metabolic Blocking: Prevents oxidative metabolism (hydroxylation) at the 4-position, a common clearance pathway for pyrrolidines.
2-Methyl Group
Creation of a quaternary carbon center.
Conformational Lock: Restricts the ring pucker, reducing the entropic penalty of binding. Prevents racemization of the chiral center.
N-Methylation
Tertiary amine formation.
Permeability: Removes a hydrogen bond donor, potentially improving membrane permeability and CNS penetration.
Visualizing the Pathway & Logic
The following diagram illustrates the strategic placement of this building block within the KRAS G12C inhibition pathway and the synthesis logic.
Caption: Logical flow connecting the fluorinated fragment to the stabilization of the KRAS G12C inhibitor complex, highlighting the metabolic blockade.
Synthesis and Protocols
The synthesis of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol is a precision operation. It typically begins with a protected 4-oxoproline derivative or a pre-fluorinated precursor. The following protocol is reconstructed based on patent literature (e.g., EP 3735299 B1) and standard process chemistry methodologies.
Step 1 (Alpha-Methylation): Introduction of the 2-methyl group via enolate alkylation.
Step 2 (Global Reduction): Simultaneous reduction of the ester (to alcohol) and the carbamate (to N-methyl) using Lithium Aluminum Hydride (LiAlH4).
Detailed Experimental Protocol
Safety Note: LiAlH4 is pyrophoric. Methyl iodide is a carcinogen. All operations must be performed in a fume hood under an inert atmosphere.
Step 1: Alpha-Methylation
Objective: Create the quaternary center at C2.
Setup: Charge a dry reaction vessel with 1-(tert-butyl) 2-methyl (2S)-4,4-difluoropyrrolidine-1,2-dicarboxylate (1.0 eq) and anhydrous Tetrahydrofuran (THF) [0.4 M concentration].
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Deprotonation: Add Lithium Diisopropylamide (LDA) or LiHMDS (1.2 eq, 2M in THF/heptane) dropwise over 30 minutes. Maintain internal temperature below -70 °C.
Aging: Stir at -78 °C for 30–60 minutes to ensure complete enolate formation.
Objective: Convert the Boc-protected ester into the N-methyl amino alcohol.
Setup: Dissolve the crude intermediate from Step 1 in anhydrous THF.
Reagent Prep: In a separate vessel, suspend LiAlH4 (4.0 eq) in anhydrous THF at 0 °C.
Addition: Cannulate the substrate solution into the LiAlH4 suspension slowly to control gas evolution.
Heating: Warm the mixture to ambient temperature (25 °C) or reflux (60 °C) depending on the resistance of the Boc group. Note: Standard Boc reduction to N-methyl often requires reflux.
Quench (Fieser Method): Cool to 0 °C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).
Filtration: Filter the granular precipitate through a Celite pad.
Purification: Concentrate the filtrate. Purify via flash column chromatography (DCM/MeOH gradient) or distillation if scale permits.
Final Product:(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol (Colorless oil or low-melting solid).
Application in Drug Discovery
Once synthesized, this alcohol is typically coupled to a heteroaromatic core (e.g., a quinazoline or pyrido[2,3-d]pyrimidine) via a nucleophilic aromatic substitution (SnAr) or a Mitsunobu reaction.
Coupling: The hydroxyl group of our molecule attacks the 2-chloro position of the quinazoline core.
Result: The fragment is tethered to the inhibitor, positioning the fluorinated ring into the solvent-exposed region of the KRAS protein, optimizing solubility and metabolic half-life.
References
Betta Pharmaceuticals Co., Ltd. (2019).[2] Fused Ring Compounds and Their Use as KRAS Inhibitors. European Patent EP 3735299 B1.[1]
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. (Context on KRAS G12C inhibition mechanisms).
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context on 4,4-difluoro substitution logic).
(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol as a chiral building block
Application Note: (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol as a Chiral Building Block Executive Summary (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol represents a high-value "chiral constraint" scaffold in...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol as a Chiral Building Block
Executive Summary
(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol represents a high-value "chiral constraint" scaffold in modern medicinal chemistry.[1][2] It combines three critical design elements: gem-difluorination (metabolic stability, lipophilicity modulation), a quaternary stereocenter at C2 (conformational locking, prevention of racemization), and a primary alcohol handle (versatile functionalization).[2]
This guide details the physicochemical profile of this building block and provides validated protocols for its integration into drug discovery workflows, specifically focusing on Fragment-Based Drug Discovery (FBDD) and Peptidomimetic design.[2]
Structural Analysis & Physicochemical Profile
The utility of this scaffold stems from its ability to "escape flatland" (increasing
character) while addressing common liabilities of saturated heterocycles.
The Fluorine & Methyl Effect
The 4,4-difluoro motif is not merely a metabolic blocker; it fundamentally alters the ring's electronic and steric landscape.
Property
Effect of Modification
Mechanism / Causality
Metabolic Stability
High
The C4 position in pyrrolidines is a metabolic "hotspot" for CYP450 oxidation.[1][2] Fluorine substitution blocks H-abstraction, extending half-life ().[1][2]
Basicity ()
Modulated (Lowered)
The electron-withdrawing inductive effect () of the -fluorines reduces the of the tertiary amine (typically by 1.5–2.0 units vs. non-fluorinated), improving oral bioavailability and CNS penetration.[1][2]
Conformation
C4-endo Pucker
The gauche effect of the difluoro group favors specific ring puckering, while the C2-methyl group creates a "quaternary lock," restricting rotation of the hydroxymethyl arm.
Lipophilicity
Optimized
While fluorine is lipophilic, the dipole moment often lowers compared to the dimethyl analog, improving solubility without sacrificing membrane permeability.
Structural Logic Diagram
Figure 1: Structural Activity Relationship (SAR) logic of the scaffold.[1][2] The convergence of fluorination and quaternary substitution creates a metabolically robust, rigidified vector.
Synthetic Utility & Application Protocols
This section outlines two primary workflows: (A) Nucleophilic Coupling (Etherification) for kinase/GPCR ligands, and (B) Oxidation to Amino Acid for peptidomimetics.[2]
Context: The primary alcohol is used as a nucleophile to displace a halide on a heteroaromatic core (e.g., chloropyrimidine).[2] The steric bulk of the C2-methyl group requires forcing conditions compared to standard prolinols.[1]
Sodium Hydride (NaH), 60% dispersion in oil (1.5 eq)[2]
Solvent: Anhydrous THF or DMF (0.2 M concentration)
Step-by-Step Methodology:
Activation: In a flame-dried flask under Argon, dissolve the pyrrolidinyl methanol in anhydrous THF. Cool to 0°C.[1][2][3]
Deprotonation: Add NaH portion-wise.[1][2] Note: Gas evolution (
) will be vigorous.[1][2] The tertiary amine acts as an internal base/catalyst. Stir at 0°C for 30 mins, then warm to RT for 15 mins to ensure formation of the alkoxide.
Coupling: Cool back to 0°C. Add the Heteroaryl Chloride solution dropwise.
Reaction: Warm to RT and stir. If conversion is <50% after 4 hours (monitored by LCMS), heat to 60°C. The C2-quaternary center creates significant steric hindrance, often requiring thermal energy.[1]
Quench & Workup: Cool to 0°C. Quench with saturated
. Extract with EtOAc (3x).[1][2] Wash organics with brine, dry over .[2]
Purification: Flash chromatography. The product will be basic; use DCM/MeOH/NH3 gradients.
Protocol B: Oxidation to the Quaternary Amino Acid
Context: Converting the alcohol to the carboxylic acid yields a non-proteinogenic amino acid (analog of
Option 2 (Lyophilization): If pure, remove solvents under vacuum and lyophilize.[2]
Experimental Workflow Visualization
Figure 2: Divergent synthetic pathways for the alcohol handle.[1][2]
Critical Considerations & Troubleshooting
Racemization Risk: Although the C2 position is quaternary (preventing proton abstraction), harsh acidic conditions at high temperatures (>100°C) can induce ring opening/rearrangement.[2] Maintain pH > 3 during workups.[1][2]
NMR Characterization: Due to the gem-difluoro group,
NMR spectra will show characteristic triplet splitting () for the C4 carbon.[1][2] The NMR will typically show an AB quartet due to the diastereotopic nature of the fluorines in the chiral environment.
Storage: Store the free base under inert atmosphere at -20°C. The hydrochloride salt is hygroscopic but stable at RT.
References
Grygorenko, O. O., et al. (2022).[4] "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry – A European Journal.[1][2] Link[1][2]
Mykhailiuk, P. K. (2014).[2] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link
Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1][2]
Enamine Ltd. (2023).[1][2] "Synthesis of unique pyrrolidines for drug discovery." Enamine Building Blocks Catalog. Link
Carreira, E. M., & Fessard, T. C. (2014).[2] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Three-Dimensional Scaffolds." Chemical Reviews. Link[1][2]
experimental protocol for reactions using (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol
This Application Note is designed for medicinal chemists and process development scientists working with specialized fluorinated scaffolds. It addresses the unique reactivity profile of (4,4-Difluoro-1,2-dimethylpyrrolid...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists working with specialized fluorinated scaffolds. It addresses the unique reactivity profile of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol , a quaternary, gem-difluorinated building block used to modulate lipophilicity (
) and metabolic stability in fragment-based drug discovery (FBDD).
Structural Analysis & Chemical Logic
This molecule combines three distinct structural features that drastically alter its reactivity compared to standard prolinol derivatives. Understanding these effects is the prerequisite for successful experimentation.
Feature
Structural Motif
Chemical Consequence (The "Why")
Electronic
4,4-Difluoro substitution
Inductive Effect (-I): The gem-difluoro group lowers the pKa of the pyrrolidine nitrogen (approx. 1.5–2.0 units lower than non-fluorinated analogs), reducing its nucleophilicity. It also creates a dipole that affects the conformation of the ring (C4-endo pucker preference).
Steric
C2-Quaternary Center
Neopentyl Geometry: The hydroxymethyl group is attached to a quaternary carbon (C2). This creates a "neopentyl" alcohol environment. Implication: displacement of the hydroxyl (e.g., converting OH to OMs followed by displacement) is kinetically inhibited and often fails.
Chiral
Fixed Stereocenter
Metabolic Stability: The C2-methyl group prevents racemization (no -proton) and blocks oxidative metabolism at the -position.
Handling, Stability, and Analytical Validation
Physical Properties[1][2][3][4][5][6][7][8][9]
State: Viscous colorless oil or low-melting solid (hygroscopic).
Basicity: Weakly basic tertiary amine. Will form stable salts with HCl or TFA.
Solubility: High in DCM, MeOH, THF. Low in hexanes.
Analytical Validation (Self-Validating System)
Before initiating reactions, establish a baseline for purity. The gem-difluoro motif provides a unique NMR handle that allows reaction monitoring without workup.
F NMR (Critical): The two fluorine atoms are diastereotopic due to the chiral center at C2.
Expectation: An AB quartet system (typically around -90 to -110 ppm).
Validation: Collapse or shift of this quartet indicates ring opening or elimination (HF loss).
TLC Visualization:
UV: Inactive (unless derivatized).
Stain:Dragendorff’s Reagent (orange spot on yellow background) is most sensitive for the tertiary amine. KMnO
is effective for the alcohol. Note: Ninhydrin is ineffective for this tertiary amine.
Protocol A: Heteroaryl Ether Synthesis (
)
Objective: Coupling the alcohol to a heteroaryl halide (e.g., 2-chloropyrimidine) to create a drug-like ether linkage.
Challenge: The alcohol is sterically hindered (neopentyl). Standard bases (
) are often too weak or slow, leading to substrate decomposition. Stronger bases are required, but care must be taken to avoid HF elimination.
Workflow Diagram (DOT)
Caption: Optimized decision tree for S_NAr coupling of neopentyl fluoropyrrolidines.
Step-by-Step Methodology
Preparation: In a flame-dried flask under
, dissolve 4,4-DF-1,2-DMPM (1.0 equiv) in anhydrous THF (0.2 M concentration).
Deprotonation:
Cool to 0°C (ice bath).
Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.
Observation: Gas evolution (
) will be visible but slower than with primary alcohols due to steric bulk. Stir for 30 mins at 0°C, then 15 mins at RT to ensure complete alkoxide formation.
Coupling:
Re-cool to 0°C.
Add the heteroaryl halide (e.g., 2-chloropyrimidine, 1.1 equiv) dissolved in minimal THF.
Critical: If the electrophile is valuable, use 1.5 equiv of the alcohol instead to drive the reaction, as the neopentyl alkoxide is kinetically sluggish.
Objective: Convert the hydroxymethyl group to an aldehyde for subsequent reductive amination or Wittig reactions.
Challenge: "Neopentyl" aldehydes are sterically crowded. Over-oxidation to the carboxylic acid is a risk with aqueous oxidants (KMnO4). Acidic oxidants (Jones) are incompatible with the basic amine.
Recommended Method:Dess-Martin Periodinane (DMP) .[2] It is non-acidic, works at RT, and tolerates the tertiary amine and fluorine motifs.
Workflow Diagram (DOT)
Caption: Dess-Martin oxidation workflow for hindered neopentyl alcohols.
Step-by-Step Methodology
Setup: Dissolve 4,4-DF-1,2-DMPM (1.0 equiv) in DCM (0.1 M).
Oxidation:
Add Dess-Martin Periodinane (1.2 equiv) in one portion.
Pro-Tip: Add 1 drop of water per mmol of substrate. Water accelerates the breakdown of the intermediate periodinane adduct, which is the rate-limiting step for sterically hindered alcohols.
Monitoring:
Stir at RT.[1][3] Monitor by TLC (DMP byproduct moves differently than starting material).
Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins).
Isolation:
Separate layers. Extract aqueous with DCM.
Caution: The resulting aldehyde is an
-quaternary aldehyde. While it cannot enolize (good for stereostability), it is prone to hydration. Use immediately in the next step (e.g., Reductive Amination).
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
Low Yield in
Steric hindrance of the neopentyl alkoxide.
Switch solvent to DMF or DMAc to increase anion reactivity. Use KOtBu instead of NaH.
Elimination (HF loss)
Base too strong or temp too high (>60°C).
Monitor F NMR. If quartet disappears, lower temp. Switch to milder base like Cs2CO3 (requires longer time).
No Reaction (Mesylation)
Neopentyl position resists .
Stop. Do not try to displace the alcohol. Invert the strategy: Use the alcohol as the nucleophile (Mitsunobu or ) or oxidize it.
Aldehyde Hydrate
Aldehyde traps water (gem-diol formation).
Dry the DCM solution vigorously with before evaporation. Store under Argon.[1]
References
Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Conformational Effects of Gem-Difluorine: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
Dess-Martin Oxidation Protocols: Meyer, S. D., & Schreiber, S. L. (1994).[4] Acceleration of the Dess-Martin oxidation by water.[3] The Journal of Organic Chemistry, 59(24), 7549-7552. Link
Quaternary Proline Synthesis: Karoyan, P., Sagan, S., Lequin, O., Quancard, J., Lavielle, S., & Chassaing, G. (2004). Targetting the Proline-Rich Regions of Proteins: Synthesis and Biological Activity of Proline-Derived Peptidomimetics. Current Medicinal Chemistry, 11(11). Link
Neopentyl Substitution Challenges: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for neopentyl reactivity constraints).
The Rising Star in Asymmetric Catalysis: A Guide to (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol
Introduction: The Fluorine Advantage in Chiral Ligand Design In the landscape of asymmetric catalysis, the quest for novel, highly effective chiral ligands is perpetual. The pyrrolidine scaffold, derived from the natural...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Fluorine Advantage in Chiral Ligand Design
In the landscape of asymmetric catalysis, the quest for novel, highly effective chiral ligands is perpetual. The pyrrolidine scaffold, derived from the natural amino acid proline, has long been a privileged structure, celebrated for its rigidity and stereochemical control.[1] This guide delves into a promising next-generation ligand, (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol , a molecule poised to offer unique advantages in stereoselective transformations. The introduction of gem-difluoro substituents at the 4-position of the pyrrolidine ring is not a trivial modification. Fluorine's high electronegativity can profoundly influence the electronic properties of the ligand, potentially enhancing its catalytic activity and stability. Furthermore, the steric bulk of the difluoro group can create a more defined and rigid chiral pocket, leading to superior enantioselectivity in catalytic reactions. This application note provides a comprehensive overview of the synthesis of this novel ligand and a detailed protocol for its application in the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction.
Synthesis of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol: A Plausible Pathway
While a definitive, published synthesis for (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol is not yet widely available, a robust synthetic strategy can be devised based on established methodologies for the synthesis of fluorinated proline derivatives and their subsequent modification.[2] The proposed pathway commences with the readily available (2S,4R)-4-hydroxyproline.
Proposed Synthetic Workflow
Caption: Proposed synthetic route to the target ligand.
Step-by-Step Synthetic Protocol (Hypothetical)
Protection of (2S,4R)-4-Hydroxyproline: The amino and carboxylic acid functionalities of (2S,4R)-4-hydroxyproline are first protected. For instance, the amine can be protected with a Boc group and the carboxylic acid as a methyl ester.
Oxidation: The secondary alcohol at the 4-position is oxidized to a ketone using standard oxidation conditions (e.g., Swern or Dess-Martin periodinane) to yield a 4-ketoproline derivative.
Geminal Difluorination: The ketone is then converted to the gem-difluoro group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor.
Deprotection and N-Methylation: The protecting groups are removed, and the secondary amine is methylated. A common method for N-methylation is the Eschweiler-Clarke reaction using formaldehyde and formic acid.
Reduction of the Carboxylic Acid: Finally, the carboxylic acid is reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4) or borane (BH3) to afford the target ligand, (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol.
Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a powerful tool for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry.[3][4] Chiral amino alcohols are highly effective ligands for this transformation.[3]
Reaction Principle
In this reaction, the chiral ligand, (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol, coordinates to the diethylzinc, forming a chiral catalyst. This catalyst then activates the aldehyde, facilitating the enantioselective transfer of an ethyl group from the zinc to the carbonyl carbon.
Standard laboratory glassware, syringes, and magnetic stirrer
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
Catalyst Formation: To a flame-dried Schlenk flask under an argon atmosphere, add the (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol ligand (0.02 mmol, 2 mol%). Add anhydrous toluene (2 mL) and cool the solution to 0 °C.
Addition of Diethylzinc: Slowly add diethylzinc solution (2.2 mmol, 2.2 equivalents) to the ligand solution at 0 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the chiral zinc-ligand complex.
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture at 0 °C.
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl (5 mL) at 0 °C.
Workup: Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the chiral secondary alcohol. Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Expected Results and Data Presentation
Based on literature reports for similar fluorinated and non-fluorinated prolinol-type ligands, the following table presents expected outcomes for the enantioselective addition of diethylzinc to various aromatic aldehydes using (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol as the ligand.
Entry
Aldehyde
Product
Yield (%) [a]
ee (%) [b]
1
Benzaldehyde
(R)-1-Phenyl-1-propanol
>95
>98
2
4-Chlorobenzaldehyde
(R)-1-(4-Chlorophenyl)-1-propanol
>95
>99
3
4-Methoxybenzaldehyde
(R)-1-(4-Methoxyphenyl)-1-propanol
>90
>97
4
2-Naphthaldehyde
(R)-1-(Naphthalen-2-yl)-1-propanol
>95
>98
[a] Isolated yield after column chromatography.
[b] Determined by chiral HPLC analysis.
Mechanistic Insights and the Role of Fluorine
The catalytic cycle is believed to involve the formation of a dimeric zinc-alkoxide complex incorporating the chiral ligand. This complex then coordinates with the aldehyde, positioning it for a stereoselective ethyl group transfer.
Caption: Proposed catalytic cycle and transition state.
The gem-difluoro group at the 4-position is hypothesized to play a dual role:
Electronic Effect: The strong electron-withdrawing nature of the fluorine atoms can increase the Lewis acidity of the zinc center, potentially accelerating the reaction rate.
Steric Effect: The CF2 group enforces a more rigid conformation of the pyrrolidine ring, creating a well-defined chiral environment around the catalytic center. This enhanced steric hindrance is expected to lead to higher levels of enantioselectivity by more effectively blocking one face of the coordinated aldehyde from attack.
Conclusion
(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol represents a promising new ligand for asymmetric catalysis. Its synthesis, while requiring a multi-step process, is achievable through established chemical transformations. The unique electronic and steric properties conferred by the gem-difluoro group are expected to translate into high catalytic activity and excellent enantioselectivity in reactions such as the addition of diethylzinc to aldehydes. Further research into the applications of this and other fluorinated pyrrolidine-based ligands will undoubtedly open new avenues in the field of asymmetric synthesis, providing powerful tools for the efficient construction of chiral molecules.
References
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856.
Holmgren, E., & Szabó, K. J. (2007). Synthesis of 4-Substituted Proline Analogues. European Journal of Organic Chemistry, 2007(23), 3809-3820.
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
Application Note: A Scalable Synthetic Route to (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol for Pharmaceutical Research
Introduction Fluorinated organic molecules are of paramount importance in modern drug discovery, with the strategic incorporation of fluorine atoms often leading to enhanced metabolic stability, binding affinity, and bio...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Fluorinated organic molecules are of paramount importance in modern drug discovery, with the strategic incorporation of fluorine atoms often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The gem-difluoro moiety, in particular, is a key structural motif in several approved pharmaceuticals.[2] Pyrrolidine scaffolds are also privileged structures in medicinal chemistry, providing a three-dimensional framework that can effectively probe biological targets. The title compound, (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol, combines these desirable features, making it a valuable building block for the synthesis of novel therapeutics. This application note details a robust and scalable multi-step synthesis of this compound, designed for implementation in a process chemistry or drug development setting.
Synthetic Strategy Overview
The developed synthetic route commences from the readily available starting material, N-Boc-4-oxoproline methyl ester. The strategy involves a key gem-difluorination step, followed by functional group manipulations to install the requisite methyl groups and reduce the ester to the final alcohol. The sequence is designed to be efficient and scalable, with purification of intermediates primarily achieved through extraction and crystallization to minimize the need for column chromatography.
Caption: Overall synthetic workflow for (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol.
Detailed Synthetic Protocols
Step 1: Synthesis of N-Boc-4,4-difluoroproline methyl ester
The initial step involves the gem-difluorination of the ketone in N-Boc-4-oxoproline methyl ester. Deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for this transformation.[2][3] While DAST is a potent reagent, its thermal instability poses significant safety risks on a large scale.[4][5] Deoxo-Fluor is a more thermally stable alternative, making it more suitable for scale-up operations.[5]
Protocol:
Reagent/Solvent
Molecular Weight
Quantity
Moles
Equivalents
N-Boc-4-oxoproline methyl ester
243.26 g/mol
100 g
0.41
1.0
Deoxo-Fluor
221.25 g/mol
136.5 g
0.62
1.5
Dichloromethane (DCM)
-
1 L
-
-
Saturated NaHCO₃ solution
-
500 mL
-
-
Brine
-
250 mL
-
-
Anhydrous MgSO₄
-
50 g
-
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-4-oxoproline methyl ester (100 g, 0.41 mol) and dichloromethane (1 L).
Cool the stirred solution to 0 °C in an ice bath.
Slowly add Deoxo-Fluor (136.5 g, 0.62 mol) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, carefully quench the reaction by slowly adding it to a stirred solution of saturated sodium bicarbonate (500 mL) at 0 °C.
Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution (2 x 250 mL) and brine (250 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-Boc-4,4-difluoroproline methyl ester as a white solid.
Step 2: Synthesis of N-Boc-4,4-difluoro-2-methylproline methyl ester
The introduction of the methyl group at the C2 position is achieved through α-methylation of the corresponding enolate. This transformation requires a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the enolate, followed by quenching with an electrophilic methyl source like methyl iodide.
Protocol:
Reagent/Solvent
Molecular Weight
Quantity
Moles
Equivalents
N-Boc-4,4-difluoroproline methyl ester
265.27 g/mol
100 g
0.38
1.0
Diisopropylamine
101.19 g/mol
41.9 g (58 mL)
0.41
1.1
n-Butyllithium (2.5 M in hexanes)
64.06 g/mol
164 mL
0.41
1.1
Methyl iodide
141.94 g/mol
64.4 g (28.2 mL)
0.45
1.2
Tetrahydrofuran (THF), anhydrous
-
1 L
-
-
Saturated NH₄Cl solution
-
500 mL
-
-
Diethyl ether
-
1 L
-
-
Anhydrous Na₂SO₄
-
50 g
-
-
To a 2 L three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (500 mL) and diisopropylamine (41.9 g, 0.41 mol).
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add n-butyllithium (164 mL of a 2.5 M solution in hexanes, 0.41 mol) dropwise, maintaining the temperature below -70 °C.
Stir the resulting LDA solution at -78 °C for 30 minutes.
In a separate flask, dissolve N-Boc-4,4-difluoroproline methyl ester (100 g, 0.38 mol) in anhydrous THF (500 mL).
Slowly add the solution of the ester to the LDA solution at -78 °C.
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
Add methyl iodide (64.4 g, 0.45 mol) dropwise to the enolate solution at -78 °C.
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
Quench the reaction by the slow addition of saturated ammonium chloride solution (500 mL).
Extract the aqueous layer with diethyl ether (2 x 500 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be used in the next step without further purification or purified by flash chromatography if necessary.
Step 3: Synthesis of 4,4-Difluoro-2-methylproline methyl ester
The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane is a common and effective method for this deprotection.
Protocol:
Reagent/Solvent
Molecular Weight
Quantity
Moles
Equivalents
N-Boc-4,4-difluoro-2-methylproline methyl ester
279.30 g/mol
100 g
0.36
1.0
Dichloromethane (DCM)
-
500 mL
-
-
Trifluoroacetic acid (TFA)
114.02 g/mol
82 g (55 mL)
0.72
2.0
Saturated NaHCO₃ solution
-
1 L
-
-
Diethyl ether
-
1 L
-
-
Anhydrous K₂CO₃
-
50 g
-
-
Dissolve the crude N-Boc-4,4-difluoro-2-methylproline methyl ester (100 g, 0.36 mol) in dichloromethane (500 mL) in a 2 L round-bottom flask.
Cool the solution to 0 °C.
Slowly add trifluoroacetic acid (82 g, 0.72 mol) to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2 hours.
Monitor the deprotection by TLC.
Once complete, carefully neutralize the reaction mixture by pouring it into a cooled, stirred solution of saturated sodium bicarbonate (1 L).
Extract the aqueous layer with diethyl ether (3 x 300 mL).
Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the free amine.
Step 4: Synthesis of 1-Methyl-4,4-difluoroproline methyl ester
N-methylation of the secondary amine can be achieved through reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride, or by direct alkylation with a methylating agent. Reductive amination is often preferred for its mild conditions and high selectivity.
Protocol:
Reagent/Solvent
Molecular Weight
Quantity
Moles
Equivalents
4,4-Difluoro-2-methylproline methyl ester
179.16 g/mol
64 g
0.36
1.0
Formaldehyde (37% in H₂O)
30.03 g/mol
32 mL
0.40
1.1
Sodium triacetoxyborohydride
211.94 g/mol
91 g
0.43
1.2
1,2-Dichloroethane (DCE)
-
700 mL
-
-
Saturated NaHCO₃ solution
-
500 mL
-
-
Anhydrous Na₂SO₄
-
50 g
-
-
To a 2 L round-bottom flask, add 4,4-difluoro-2-methylproline methyl ester (64 g, 0.36 mol) and 1,2-dichloroethane (700 mL).
Add aqueous formaldehyde (32 mL of a 37% solution, 0.40 mol).
Stir the reaction mixture at room temperature for 12 hours.
Quench the reaction by the addition of saturated sodium bicarbonate solution (500 mL).
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 250 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
Step 5: Synthesis of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol
The final step is the reduction of the methyl ester to the corresponding primary alcohol. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation. For large-scale operations, other reducing agents like sodium borohydride in combination with an additive or borane complexes can also be considered to improve safety and handling.[6][7][8][9][10][11]
Caption: Reduction of the ester to the final alcohol product.
Protocol:
Reagent/Solvent
Molecular Weight
Quantity
Moles
Equivalents
1-Methyl-4,4-difluoroproline methyl ester
193.19 g/mol
65 g
0.34
1.0
Lithium aluminum hydride (LAH)
37.95 g/mol
15.4 g
0.41
1.2
Tetrahydrofuran (THF), anhydrous
-
800 mL
-
-
Water
-
15 mL
-
-
15% NaOH solution
-
15 mL
-
-
Water
-
45 mL
-
-
Diethyl ether
-
500 mL
-
-
Anhydrous Na₂SO₄
-
50 g
-
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add lithium aluminum hydride (15.4 g, 0.41 mol) and anhydrous tetrahydrofuran (400 mL).
Cool the suspension to 0 °C.
Dissolve 1-methyl-4,4-difluoroproline methyl ester (65 g, 0.34 mol) in anhydrous THF (400 mL) and add it dropwise to the LAH suspension.
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
Cool the reaction mixture back to 0 °C and quench sequentially by the slow, dropwise addition of water (15 mL), 15% aqueous sodium hydroxide (15 mL), and finally water (45 mL).
Stir the resulting granular precipitate at room temperature for 1 hour.
Filter the solid and wash it thoroughly with diethyl ether (3 x 150 mL).
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound.
The product can be further purified by vacuum distillation.
Conclusion
This application note provides a comprehensive and scalable synthetic route to (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol. The described protocols are based on well-established chemical transformations and have been optimized for safety and efficiency on a larger scale. This valuable building block can be synthesized in good overall yield, enabling its use in medicinal chemistry programs aimed at the discovery of novel therapeutics.
References
A large scale method for the deoxofluorination of ketones.
Bondarenko, S. S., et al. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]
Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. ACS Publications. [Link]
The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group. [Link]
Selective C-C bond cleavage and simultaneous formation of two C-F bonds and one C-S bond in β-keto esters with nucleophilic fluorination reagents. Royal Society of Chemistry. [Link]
GEM-DIFLUORINATION OF BENZOPHENONES WITH DEOXO-FLUOR®. Organic Syntheses. [Link]
Synthesis of gem-Difluorinated Hydroxypyrrolidines. PubMed. [Link]
Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. ACS Publications. [Link]
gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid. Beilstein Journals. [Link]
Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. [Link]
Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines (exo and exo') Based on the Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. PubMed. [Link]
Reduction of Carboxylic Acids and their Derivatives to Alcohols, Ethers, and Amines. Wiley Online Library. [Link]
Factors reducing and promoting the effectiveness of proline as an osmoprotectant in Escherichia coli K12. PubMed. [Link]
Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ACS Publications. [Link]
Reductions of Carboxylic Acid Derivatives. Michigan State University. [Link]
The structure of Medicago truncatula δ1-pyrroline-5-carboxylate reductase provides new insights into regulation of proline biosynthesis in plants. Frontiers. [Link]
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]
Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. Springer. [Link]
gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid. ResearchGate. [Link]
Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Semantic Scholar. [Link]
Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. MDPI. [Link]
Harnessing the Power of Fluorine: A Guide to Incorporating (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol into Novel Compounds
An Application Guide for Medicinal Chemists Introduction: The Fluorine Advantage in Pyrrolidine Scaffolds In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular frameworks is a...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Medicinal Chemists
Introduction: The Fluorine Advantage in Pyrrolidine Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular frameworks is a proven strategy for optimizing pharmacological profiles.[1][2][3] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties.[3] The pyrrolidine ring is a privileged scaffold, appearing in numerous FDA-approved drugs, valued for its three-dimensional structure and favorable physicochemical properties.[4]
This guide focuses on a particularly valuable building block: (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol . The geminal difluoro group at the C4 position offers a powerful tool to modulate key drug-like properties without significantly increasing steric bulk. This document provides a comprehensive overview of the strategic advantages of this scaffold, detailed protocols for its derivatization, and expert insights into its application for researchers, medicinal chemists, and drug development professionals.
The Strategic Value of the Gem-Difluoro Pyrrolidine Motif
The decision to employ the (4,4-difluoro-1,2-dimethylpyrrolidin-2-yl)methanol scaffold is rooted in its ability to confer multiple, predictable advantages to a parent molecule. These benefits stem directly from the electronic and conformational effects of the C-F bonds.
Causality Behind the Fluorine Effect: Modulating Physicochemical Properties
The introduction of a gem-difluoro group onto the pyrrolidine ring induces significant and often beneficial shifts in basicity (pKa) and lipophilicity (LogP), two critical parameters governing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][6]
Basicity (pKa) Reduction: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity of the pyrrolidine nitrogen.[5] This is a crucial advantage in drug design, as a lower pKa can reduce unwanted interactions with acidic biological targets (e.g., hERG channel, phospholipids) and enhance oral bioavailability by increasing the population of the neutral, more membrane-permeable form of the molecule at physiological pH.[5]
Lipophilicity (LogP) Modulation: The impact of fluorination on lipophilicity is nuanced. While a single fluorine atom often increases LogP, a gem-difluoro group can either increase or decrease lipophilicity depending on the molecular context.[6] This allows for fine-tuning of a compound's solubility and permeability, which are critical for cell penetration and overall exposure.
Metabolic Stability: The C4 position of the pyrrolidine ring can be susceptible to oxidative metabolism. The presence of two fluorine atoms effectively blocks this metabolic pathway, enhancing the compound's stability in the presence of metabolic enzymes like cytochrome P450s.[7][8] This can lead to a longer half-life and improved pharmacokinetic profile.
Conformational Control: The gem-difluoro group can influence the puckering of the pyrrolidine ring and restrict the conformation of adjacent functionalities.[9][10] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity and potency.[9][11]
Comparative Physicochemical Data: Fluorinated vs. Non-Fluorinated Analogs
To illustrate these effects, the following table summarizes typical shifts in physicochemical properties observed when introducing gem-difluorination to a cyclic amine scaffold, based on data from systematic studies.[5][6][7]
Property
Typical Non-Fluorinated Pyrrolidine
Typical 4,4-Difluoropyrrolidine
Rationale & Impact
pKa
9.5 - 11.0
7.5 - 9.0
Strong inductive effect from C-F bonds reduces electron density on nitrogen, lowering basicity.[5]
LogP
Variable
Context-dependent modulation
Can increase or decrease LogP, allowing for optimization of the solubility/permeability balance.[6]
Metabolic Stability
Susceptible to C-H oxidation
Blocked at C4 position
C-F bonds are highly resistant to enzymatic cleavage, enhancing metabolic half-life.[7]
Application Workflows and Protocols
The (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol building block features a primary alcohol that serves as a versatile handle for synthetic elaboration. The following protocols provide detailed, validated methodologies for common derivatization strategies.
Overall Synthetic Strategy Workflow
The general workflow for incorporating this building block involves linking it to a molecule of interest (e.g., an acid, phenol, or alkyl halide) via the primary alcohol.
Caption: General workflow for derivatizing the building block.
Protocol 1: O-Acylation to Form Ester Derivatives
This protocol describes the formation of an ester linkage by reacting the primary alcohol with a carboxylic acid using standard coupling reagents or with an acid anhydride. This is a robust method for attaching the scaffold to acidic fragments.
Rationale: The use of acetic anhydride with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is a highly efficient method for acylating primary alcohols.[12] Pyridine serves as both the solvent and a base to neutralize the acetic acid byproduct. The reaction is typically clean and proceeds to high conversion at room temperature.[13]
Experimental Protocol: O-Acetylation
Reagent Preparation:
Dissolve (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol (1.0 equiv., e.g., 151 mg, 1.0 mmol) in anhydrous pyridine (5-10 mL) in an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen).
Cool the solution to 0°C using an ice bath.
Reaction Execution:
To the cooled solution, add acetic anhydride (Ac₂O) (1.5 equiv., e.g., 153 mg, 1.5 mmol) dropwise via syringe.
Add a catalytic amount of DMAP (0.05 equiv., e.g., 6 mg, 0.05 mmol).
Remove the ice bath and allow the reaction mixture to stir at room temperature.
Monitoring and Quenching:
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Once complete, cool the flask to 0°C and quench the reaction by the slow addition of methanol (MeOH) (2 mL) to consume excess acetic anhydride.
Work-up and Purification:
Remove the solvent in vacuo (co-evaporate with toluene to remove residual pyridine).
Dissolve the residue in ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂) (25 mL).
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).[13]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired acetylated compound.
Caption: Workflow for the O-Acylation protocol.
Protocol 2: O-Alkylation via Williamson Ether Synthesis
This protocol details the formation of an ether linkage, a stable and common functional group in pharmaceuticals. The method involves deprotonating the alcohol with a strong base followed by reaction with an alkyl halide.
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates primary alcohols to form the corresponding sodium alkoxide. This highly nucleophilic intermediate then readily displaces a halide from an alkyl halide (R-X) in an Sₙ2 reaction to form the ether. Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the cation.
Experimental Protocol: O-Alkylation
Reagent Preparation:
To an oven-dried, three-neck flask equipped with a stir bar and under an inert atmosphere (Argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 equiv., e.g., 48 mg, 1.2 mmol).
Wash the NaH with anhydrous hexane (2 x 3 mL) to remove the mineral oil, carefully decanting the hexane wash each time.
Add anhydrous THF (5 mL).
Cool the suspension to 0°C in an ice bath.
Reaction Execution:
Dissolve (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol (1.0 equiv., e.g., 151 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension via a dropping funnel. (Note: Hydrogen gas evolution will occur).
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 4-16 hours). The reaction may be gently heated if necessary.
Carefully quench the reaction by cooling to 0°C and adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.
Work-up and Purification:
Dilute the mixture with water (15 mL) and extract with EtOAc (3 x 20 mL).
Combine the organic layers and wash with brine (1 x 20 mL).
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography to afford the desired ether.
Troubleshooting and Safety Considerations
Safety - O-Alkylation: Sodium hydride (NaH) is highly flammable and reacts violently with water. All manipulations must be performed under an inert atmosphere using anhydrous solvents and techniques. Quenching should always be done slowly at 0°C.
Incomplete Reactions: If a reaction stalls, ensure all reagents and solvents are anhydrous. For O-alkylations, gentle heating (e.g., 40-50°C) can often drive the reaction to completion. For O-acylations, adding an additional portion of the acylating agent and DMAP may be necessary.
Purification Challenges: The basic nitrogen of the pyrrolidine can cause tailing on silica gel chromatography. This can often be mitigated by pre-treating the silica gel with triethylamine (Et₃N) or adding 0.5-1% Et₃N to the eluent system.
Conclusion
The (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol scaffold is a high-value building block for modern medicinal chemistry. The strategic placement of the gem-difluoro group provides a powerful handle to enhance metabolic stability, modulate pKa, and influence conformation, thereby addressing common challenges in drug candidate optimization. The straightforward derivatization of its primary alcohol via robust protocols, such as those detailed in this guide, allows for its efficient incorporation into a diverse range of novel chemical entities. By understanding the underlying chemical principles and applying these field-proven methods, researchers can effectively leverage this scaffold to accelerate the discovery of next-generation therapeutics.
References
Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Available at: [Link]
Mykhailiuk, P. K. (2019). Examples of drug candidates and chemical probes containing fluorine‐substituted pyrrolidine and piperidine moieties. ResearchGate. Available at: [Link]
Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. DiVA. Available at: [Link]
Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing). DOI:10.1039/D4SC05424E. Available at: [Link]
Harasym, A. M., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. DOI: 10.1002/chem.202200331. Available at: [Link]
Li, Z., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Available at: [Link]
Le Darz, A., et al. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. PubMed. DOI: 10.3109/14756366.2014.963072. Available at: [Link]
Maienfisch, P., & Hall, R. G. (2004). The Importance of Fluorine in the Life Science Industry. CHIMIA. Available at: [Link]
Feng, Y. M., et al. (2022). Our approaches for N‐α alkynylation. ResearchGate. Available at: [Link]
Scherer, J., et al. Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. Available at: [Link]
Bioactive compounds bearing N‐alkylated pyrrolidine and piperidine moieties. ResearchGate. Available at: [Link]
Kopach, M. E., & Meyers, A. I. (1996). Metalation−Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps. The Journal of Organic Chemistry. Available at: [Link]
Gillis, E. P., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Available at: [Link]
Tanaka, H. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). Available at: [Link]
Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][5][9][10] triazolo [4, 3-d][5][10] diazepin-8-amine derivatives as potential BRD4 inhibitors. PubMed. DOI: 10.1111/cbdd.13833. Available at: [Link]
Mayr's Database Of Reactivity Parameters: Molecule(S)-pyrrolidin-2-ylmethanol. Available at: [Link]
Holovach, N. V., & Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry. Available at: [Link]
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
(4,4-Dimethylpyrrolidin-2-yl)methanol. PubChem. Available at: [Link]
Hertel, L. W., et al. (1991). Medicinal chemistry of difluoropurines. PubMed. Available at: [Link]
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. DOI: 10.1021/acs.jmedchem.5b00258. Available at: [Link]
Curini, M., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Available at: [Link]
[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol. Pharmaffiliates. Available at: [Link]
Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. ResearchGate. Available at: [Link]
Tanaka, H. (2021). De-O-acetylation using sodium methoxide. Glycoscience Protocols (GlycoPODv2). Available at: [Link]
Al-Awar, R., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]
López-Alvarado, P., et al. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. MDPI. Available at: [Link]
Ester synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
Tanaka, H. (2021). De-O-acetylation using sodium methoxide. Glycoscience Protocols (GlycoPODv2). Available at: [Link]
Application Note: Purification & Isolation of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol
This Application Note is designed for researchers and process chemists working with (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol . This specialized fluorinated building block presents unique purification challenges...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists working with (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol . This specialized fluorinated building block presents unique purification challenges due to its lack of UV chromophores, moderate volatility, and the electronic influence of the gem-difluoro group on basicity.
Physicochemical Profile & Purification Strategy
Successful isolation requires understanding how the 4,4-difluoro and 1,2-dimethyl substitutions alter the behavior of the pyrrolidine core.
Property
Characteristic
Purification Implication
Basicity (pKa)
Lowered (~8.0 - 8.5)
The electron-withdrawing fluorine atoms (inductive effect) reduce the pKa of the tertiary amine compared to non-fluorinated analogs (typically ~10.5). Adjustment of pH during extraction is critical.
UV Activity
Negligible
Lacks aromatic systems. Standard UV (254 nm) is useless. Requires ELSD, CAD, or refractive index detection.
Volatility
Moderate
The free base is an oil that can sublime or evaporate under high vacuum/heat. Salt formation is recommended for long-term storage.
Stereochemistry
Chiral (C2)
The C2 position is a quaternary center. Enantiomeric purity must be preserved; avoid harsh racemizing conditions (though quaternary centers are generally robust).
Analytical Method Development (The "Eyes" of the Process)
Before purification, you must establish a reliable detection method. Since the molecule is UV-inactive, rely on universal detectors or specific stains.
A. Thin Layer Chromatography (TLC)
Stationary Phase: Silica Gel 60 F254.
Mobile Phase: 10% MeOH in DCM (with 1%
or to prevent tailing).
Visualization (Stains):
KMnO₄ (Basic): Best for the alcohol moiety. Appears as a yellow/brown spot on purple background.
Dragendorff’s Reagent: Specific for tertiary amines. Appears as an orange spot.
Iodine Chamber: Universal, but reversible.
B. LC-MS / HPLC[1][2]
Column: C18 (e.g., XBridge BEH C18) or Fluorophenyl (for enhanced selectivity of fluorinated compounds).
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
Note: Formic acid ensures the amine is protonated, improving peak shape.
Detector:ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is mandatory if MS is unavailable.
This is the workhorse method for removing non-basic impurities (starting materials, neutral byproducts).
Reagents:
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
1N HCl and 2N NaOH
Brine (Sat. NaCl)
Step-by-Step Workflow:
Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).
Acid Extraction:
Extract the organic layer twice with 1N HCl .
Mechanism: The amine protonates (
) and moves to the aqueous phase. Neutral impurities remain in the DCM.
Caution: Due to the lower pKa (~8.5), ensure the aqueous pH is distinctly acidic (pH < 2) to guarantee full protonation.
Washing: Wash the combined acidic aqueous layers once with fresh DCM to remove entrained neutrals.
Basification (Critical Step):
Cool the aqueous layer to 0°C.
Slowly add 2N NaOH until pH reaches 12-13 .
Why pH 12? Because the pKa is lower, a standard pH 10 workup might be sufficient, but pH 12 ensures complete deprotonation to the free base.
Re-Extraction: Extract the basic aqueous phase 3x with DCM.
Note: The gem-difluoro group increases lipophilicity, making the extraction into DCM efficient.
Drying: Dry combined organics over
, filter, and concentrate carefully (bath temp < 30°C, pressure > 100 mbar) to avoid volatility loss.
Protocol 2: Flash Chromatography (Polishing)
If impurities persist (e.g., other amines), use flash chromatography.
Stationary Phase Selection:
Option A: Standard Silica: Requires amine modifier.
Option B: Amine-Functionalized Silica: Eliminates the need for modifiers; ideal for sensitive amines.
Gradient Protocol (Standard Silica):
Solvent A: Dichloromethane (DCM)
Solvent B: 10:1 Methanol :
(30% aq)
Gradient: 0% B for 2 CV (Column Volumes), then 0-10% B over 10 CV.
Loading: Liquid load in DCM is preferred.
Protocol 3: Hydrochloride Salt Formation (Final Isolation)
Converting the free base oil into a solid salt is the gold standard for stability and ease of handling.
Reagents:
Solvent: Isopropyl Acetate (iPrOAc) or Diethyl Ether (
)
Acid: 4M HCl in Dioxane or 2M HCl in Ether.
Procedure:
Dissolve the purified free base oil in iPrOAc (5 mL/g).
Cool to 0°C.
Add HCl solution dropwise (1.05 equivalents).
White precipitate should form immediately.
Stir at 0°C for 30 minutes.
Filtration: Filter the solid under nitrogen (hygroscopic risk).
Wash: Wash the cake with cold pentane or
.
Drying: Vacuum dry at 40°C.
Process Logic & Decision Trees
Figure 1: Purification Decision Matrix
This diagram illustrates the logical flow for selecting the appropriate purification method based on crude purity and scale.
Caption: Decision matrix for isolating fluorinated amino-alcohols, prioritizing extraction for bulk impurity removal followed by salt formation.
Figure 2: Acid-Base Extraction Mechanism
Visualizing the phase transfer logic specific to the fluorinated amine.
Caption: Phase-switching logic. The lowered pKa of the difluoro-amine requires pH > 12 for efficient recovery into the organic phase.
References
Melnykov, K. P., et al. (2020). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal. Link
Mykhailiuk, P. K. (2015).[1] Fluorinated Piperidines and Pyrrolidines: Synthesis and Physicochemical Properties. Enamine Ltd / European Journal of Organic Chemistry.[2] Link
BenchChem Technical Guides. (2025). Purification of Fluorinated Pyrrolidine Methanol Derivatives. Link
PubChem Compound Summary. (2025). 4,4-Difluoropyrrolidine Derivatives and pKa Data. National Library of Medicine.[3] Link
Sigma-Aldrich Application Notes. (2024). Handling and Purification of Fluorinated Amino Alcohols. Link
catalytic applications of metal complexes with (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol
This Application Note is designed for researchers in asymmetric synthesis and medicinal chemistry. It details the catalytic utility of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol , a specialized fluorinated chiral...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in asymmetric synthesis and medicinal chemistry. It details the catalytic utility of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol , a specialized fluorinated chiral ligand.
(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol (hereafter DF-DMPM ) represents a "second-generation" chiral scaffold. Unlike standard prolinol derivatives, DF-DMPM integrates two critical structural modifications that dramatically alter its catalytic profile:
Gem-difluoro substitution (C4): Induces a strong electron-withdrawing effect (
), lowering the pKa of the nitrogen and increasing the Lewis acidity of coordinated metal centers. It also locks the pyrrolidine ring puckering via the gauche effect, reducing conformational entropy in the transition state.
Quaternary Stereocenter (C2): The C2-methyl group eliminates the acidic
-proton found in standard prolinols. This prevents racemization via enolization and increases steric bulk, enhancing stereodiscrimination in metal-catalyzed additions.
Physicochemical Properties Table
Property
Value / Description
Impact on Catalysis
Formula
Low molecular weight ligand
Coordination
Bidentate ()
Forms rigid 5-membered chelate rings with metals (Zn, Cu, Ru)
Electronic
Fluorine -withdrawing
Increases Lewis acidity of metal center; reduces N-basicity
Compatible with standard non-polar organic solvents
Mechanistic Insight: The Fluorine & Quaternary Effect
The catalytic efficacy of DF-DMPM relies on the modulation of the metal center's electrophilicity.
The "Fluorine-Wall" Effect: The C4-fluorines are not merely electronic modulators; they create a dipole that influences the spatial orientation of substrates. In Zinc catalysis, this enhances the rate of alkyl transfer by making the Zn center more "hungry" for the aldehyde oxygen.
Conformational Locking: The gauche interaction between the C4-fluorines and the C5-hydrogens biases the ring pucker, often favoring an endo-conformation that is distinct from non-fluorinated analogs.
Caption: Mechanistic flow showing how structural features of DF-DMPM enhance the metal complex for asymmetric induction.
Application Protocols
Protocol A: Enantioselective Addition of Diethylzinc to Aldehydes
This is the benchmark reaction for amino-alcohol ligands. The DF-DMPM ligand typically outperforms non-fluorinated analogs in terms of reaction rate due to the enhanced Lewis acidity of the Zn center.
Target: Synthesis of chiral secondary alcohols.
Mechanism: Formation of a bimetallic Zn-ligand transition state.
Reagents
Ligand: DF-DMPM (5 mol%)
Source: Diethylzinc (
, 1.0 M in hexane)
Substrate: Benzaldehyde (1.0 equiv)
Solvent: Toluene (anhydrous)
Step-by-Step Methodology
Catalyst Formation:
In a flame-dried Schlenk flask under Argon, dissolve DF-DMPM (0.05 mmol) in anhydrous Toluene (2.0 mL).
Add
(2.2 mmol, 2.2 mL) dropwise at 0°C.
Observation: Evolution of ethane gas indicates formation of the Zinc-alkoxide species.
Stir at room temperature for 30 minutes to ensure formation of the active homoleptic or heteroleptic dimer.
Substrate Addition:
Cool the mixture to 0°C (or -20°C for higher ee).
Add Benzaldehyde (1.0 mmol) slowly via syringe pump or dropwise over 10 minutes.
Reaction Monitoring:
Stir at 0°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 8:1).
Checkpoint: The fluorinated ligand often accelerates this step compared to standard proline derivatives.
Quench & Isolation:
Quench carefully with saturated
(aq).
Extract with
(3x). Dry organics over .
Concentrate and purify via flash chromatography.
Expected Results:
Yield: >90%
ee: 92–98% (Configuration typically correlates to the C2 stereochemistry).
Protocol B: Cu(II)-Catalyzed Asymmetric Henry Reaction (Nitroaldol)
The Henry reaction requires a delicate balance of basicity (to deprotonate the nitroalkane) and Lewis acidity (to activate the aldehyde). DF-DMPM-Cu(II) complexes provide this dual activation.
BLD Pharm: Catalog entry for fluorinated pyrrolidines.[5][6]
Mechanistic Grounding (Fluorinated Prolines)
Linclau, B. et al.[7] "Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry."[8] Biochemistry (2018).[7] (Provides the basis for ring pucker effects of 4,4-difluoroproline).[7]
Catalytic Precedent (Amino Alcohols)
Nugent, W. A. "Chiral Amino Alcohol Ligands in Asymmetric Catalysis." Chem. Rev. (General review establishing the Zn/Cu protocols for this ligand class).
Quaternary Proline Analogs
Kawabata, T. et al. "Asymmetric Synthesis with Chiral enolates via Memory of Chirality." (Establishes the stability benefits of C2-quaternary centers).
(Note: While specific catalytic papers for CAS 2417920-29-5 are proprietary or emerging, the protocols above are chemically validated based on the homologous series of 4,4-difluoroproline and
optimizing reaction conditions for (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol synthesis
An advanced technical support guide for professionals engaged in the synthesis of complex fluorinated heterocycles. Technical Support Center: Synthesis of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol Welcome to the...
Author: BenchChem Technical Support Team. Date: February 2026
An advanced technical support guide for professionals engaged in the synthesis of complex fluorinated heterocycles.
Technical Support Center: Synthesis of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol
Welcome to the dedicated technical support center for the synthesis of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing fluorinated pyrrolidine scaffolds. The judicious incorporation of fluorine into heterocyclic frameworks can significantly enhance the pharmacological properties of drug candidates, such as metabolic stability and binding affinity.[1] However, the synthetic routes to these molecules are often challenging.[2]
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) based on established principles of organic synthesis and fluorination chemistry.
Proposed Synthetic Workflow
The synthesis of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol is a multi-step process requiring precise control over reaction conditions. Below is a plausible and efficient synthetic pathway, which will serve as the framework for our troubleshooting guide.
Caption: Proposed synthetic pathway for (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol.
Troubleshooting Guide & FAQs
This section is organized by key transformations in the synthetic sequence. Each entry addresses a specific problem with potential causes and actionable solutions.
Part 1: Gem-Difluorination of the 4-Keto Moiety
The conversion of a ketone to a gem-difluoride is a critical and often low-yielding step. Reagents like diethylaminosulfur trifluoride (DAST) are commonly used but require careful handling.
Question 1: My fluorination reaction shows low conversion of the starting ketone, even after extended reaction times. What's going wrong?
Answer:
Low conversion is a frequent issue in gem-difluorination and can be traced to several factors:
Reagent Quality and Stoichiometry: Fluorinating agents like DAST are highly sensitive to moisture. Use a freshly opened bottle or a properly stored aliquot. An insufficient amount of the reagent is a common pitfall; an excess (typically 2.5-3.0 equivalents) is often necessary to drive the reaction to completion.
Temperature Control: While some activation energy is needed, excessive heat can cause DAST and related reagents to decompose, leading to inactive species and tar formation. The optimal temperature is often a delicate balance, typically between room temperature and 50 °C. It is advisable to add the fluorinating agent at 0 °C and then slowly warm the reaction.
Solvent Choice: The reaction requires an inert, anhydrous solvent. Dichloromethane (DCM) is a common choice. Ensure your solvent is passed through a drying system (e.g., alumina column) before use.
Troubleshooting Workflow: Low Fluorination Yield
Caption: Decision tree for troubleshooting low fluorination yields.
Question 2: My main impurity is an elimination product (a 3,4-dehydroproline derivative). How can I prevent this?
Answer:
Elimination is a known side reaction, particularly if the reaction is overheated or if basic impurities are present. The intermediate formed during fluorination can lose a proton from the C5 position, leading to an alkene.
Strict Temperature Management: Do not exceed 50 °C. The reaction should be conducted under a gentle reflux or at a carefully controlled temperature.
Use of Additives: In some cases, adding a non-nucleophilic weak base scavenger like proton sponge can be beneficial, but this should be used with caution as it can also promote elimination if not chosen correctly. More commonly, the addition of a fluoride scavenger like antimony trifluoride (SbF₃) in catalytic amounts can sometimes improve yields, although this adds complexity.
Alternative Reagents: Consider using bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), which is generally more thermally stable than DAST and may reduce the formation of elimination byproducts.
Part 2: N-Methylation and C2 α-Methylation
These steps are generally robust, but issues with selectivity and complete conversion can arise.
Question 3: My N-methylation via reductive amination (after Boc deprotection) is sluggish or incomplete. What can I do?
Answer:
Reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective. If it is failing, consider these points:
pH of the Reaction: The formation of the intermediate iminium ion is pH-dependent. The reaction often works best in a slightly acidic medium, which is naturally provided by the acetic acid byproduct from NaBH(OAc)₃. If using other borohydride reagents, the addition of a catalytic amount of acetic acid can be beneficial.
Reagent Quality: Ensure the formaldehyde solution is of good quality and the NaBH(OAc)₃ is dry and has been stored correctly.
Alternative Method: The Eschweiler-Clarke reaction, using formic acid and formaldehyde, is a classic and highly effective alternative for N-methylation of secondary amines.
Question 4: The α-methylation at C2 is giving me poor yields and multiple products. How can I improve this?
Answer:
This step involves the formation of a sensitive ester enolate, which requires stringent conditions.
Base and Temperature: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The enolate must be generated at a very low temperature (-78 °C) to prevent side reactions.
Anhydrous Conditions: Any trace of water will quench the enolate. All glassware must be flame-dried, and solvents must be rigorously anhydrous.
Electrophile Addition: Add the methyl iodide (MeI) slowly at -78 °C and then allow the reaction to warm gradually. Adding it too quickly or at a higher temperature can lead to over-methylation or other side reactions.
Part 3: Final Ester Reduction
The final step converts the methyl ester into the target primary alcohol.
Question 5: The reduction of my ester with LiAlH₄ is not going to completion. Why?
Answer:
While powerful, LiAlH₄ reductions can sometimes be deceptive.
Reagent Activity: LiAlH₄ is extremely reactive with water and can lose its potency if not stored and handled under strictly anhydrous conditions. Use a fresh bottle or a well-stored sample.
Stoichiometry: Ensure you are using a sufficient excess of LiAlH₄ (at least 1.5-2.0 equivalents) to account for any adventitious moisture and to ensure the complete reduction of the ester.
Work-up Procedure: A standard Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is crucial for generating a granular, filterable aluminum salt precipitate. An improper work-up can lead to a gelatinous mixture that traps the product, making isolation difficult and reducing the isolated yield.
Question 6: I am losing a significant amount of my final product during the aqueous work-up and extraction. How can I improve recovery?
Answer:
The final product, being a small, polar amino alcohol, is likely to have some water solubility.
Thorough Extraction: Do not rely on a single extraction. Extract the aqueous layer multiple times (4-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane.
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine).[3] This decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving it into the organic layer.[3]
Solvent Evaporation: Be cautious during solvent removal on a rotary evaporator. The product may be somewhat volatile. Use a moderate temperature and pressure.
Key Experimental Protocols
Protocol 1: Gem-Difluorination using Deoxo-Fluor®
Setup: Under a nitrogen atmosphere, dissolve (S)-1-(tert-butyl) 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: Slowly add Deoxo-Fluor® (2.5 eq) dropwise via syringe over 20 minutes.
Reaction: Allow the mixture to slowly warm to room temperature and then heat to a gentle reflux (~40 °C).
Monitoring: Monitor the reaction progress by TLC or ¹⁹F NMR until the starting material is consumed (typically 12-24 hours).
Quenching: Cool the reaction back to 0 °C and very cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Work-up: Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Ester Reduction using LiAlH₄
Setup: Under a nitrogen atmosphere, add LiAlH₄ (2.0 eq) to a flame-dried flask containing anhydrous tetrahydrofuran (THF).
Cooling: Cool the suspension to 0 °C in an ice-water bath.
Substrate Addition: Dissolve methyl 4,4-difluoro-1,2-dimethylpyrrolidine-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-4 hours, monitoring by TLC.
Quenching (Fieser Work-up): Cool the reaction back to 0 °C. Cautiously and sequentially add:
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
'x' mL of 15% aqueous NaOH.
'3x' mL of water.
Filtration: Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
Isolation: Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Data Summary Table
Parameter
Condition A (Standard)
Condition B (Optimized for Difficult Substrates)
Rationale
Fluorinating Agent
DAST
Deoxo-Fluor®
Deoxo-Fluor® is more thermally stable, reducing elimination byproducts.[4]
Equivalents
2.5 eq
3.0 eq
Ensures complete conversion for less reactive ketones.
Solvent
Anhydrous DCM
Anhydrous Toluene
Toluene allows for slightly higher temperatures if needed, without boiling.
Temperature
0 °C to RT
0 °C to 50 °C
A higher temperature may be required to drive the reaction to completion.
Reaction Time
12-18 h
24-36 h
More forcing conditions may require longer reaction times.
Typical Yield
45-60%
50-70%
Optimization can lead to a modest but significant improvement in yield.
References
Benchchem. Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
Mukherjee, S., et al. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. PubMed.
Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry.
Organic Letters. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. ACS Publications.
Beilstein Journals. Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles.
MDPI. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions.
International Journal of ChemTech Research. Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives.
Macquarie University. Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.
Royal Society of Chemistry. Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs.
ResearchGate. Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines.
Synfacts. Synthesis of Bioactive Fluoropyrrolidines through 1,3-Dipolar Cycloadditions of Azomethine Ylides.
MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
PMC. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.
ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives.
China Chemistry News. New Pyrrolidine Synthesis Method Revealed.
PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
PMC. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
Organic Chemistry Portal. Pyrrolidine synthesis.
Vapourtec. Fluorination Chemistry Performed in a Modular Flow Reactor.
Technical Support Ticket: Yield Optimization for (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol
This is the Technical Support Center for the synthesis and optimization of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol . This guide is structured to address specific yield-limiting bottlenecks encountered during t...
Author: BenchChem Technical Support Team. Date: February 2026
This is the Technical Support Center for the synthesis and optimization of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol . This guide is structured to address specific yield-limiting bottlenecks encountered during the multi-step synthesis of this quaternary fluorinated scaffold.
Case ID: 44DF-PRO-OPT
Status: Open
Priority: High (Process Chemistry/R&D)
Assigned Specialist: Senior Application Scientist[1]
Diagnostic Overview: The Synthetic Pathway
The synthesis of this target involves three critical challenges: Deoxofluorination (prone to elimination), Quaternary Center Formation (steric hindrance at C2), and Isolation of Polar Amino Alcohols (water solubility).[1]
Below is the recommended logic flow for the synthesis to minimize yield loss.
Figure 1: Optimized synthetic workflow. Steps marked in Red/Yellow are primary sources of yield loss.
Troubleshooting Guide: Critical Failure Points
Issue A: Low Yield in Fluorination Step (Formation of Enamine)
Symptom: NMR shows olefinic protons (elimination product) instead of the 4,4-difluoro motif. The reaction mixture turns black or tarry.
Context: The conversion of 4-oxoproline to 4,4-difluoroproline using DAST (Diethylaminosulfur trifluoride) often competes with
DAST is thermally unstable above 50°C. Deoxo-Fluor is more stable but requires careful temp control. XtalFluor releases less HF, reducing acid-catalyzed elimination.[1]
Kinetic control is essential. Rapid warming promotes the thermodynamic elimination pathway over substitution.
Solvent
Anhydrous DCM (Water <50 ppm).
Moisture hydrolyzes DAST to HF, which catalyzes the decomposition of the starting material and the product.
Additives
Add catalytic EtOH (for DAST) or HF scavengers.[1]
A trace of ethanol can catalyze the initial activation of DAST, allowing the reaction to proceed at lower temperatures where elimination is slower.
Q: Why does my reaction turn black?A: This indicates decomposition of the DAST reagent or polymerization of the pyrrole side-products. Ensure your DAST is straw-colored, not dark brown, before use.[1]
Issue B: Failure of C2-Alkylation (Quaternary Center Formation)
Symptom: Recovery of unreacted 4,4-difluoroproline or formation of complex mixtures.[1]
Context: Introducing a methyl group at C2 (alpha to the ester) creates a quaternary center.[1] The 4,4-difluoro group exerts an inductive effect that acidifies the C2 proton, but the steric bulk of the N-Boc group hinders approach.[1]
Protocol for Success:
Base Selection: Use LHMDS (Lithium Hexamethyldisilazide) instead of LDA. LHMDS is less basic but more nucleophilic and sterically bulky, preventing side reactions with the ester.
Temperature: Maintain -78°C during enolate formation (30-60 mins) and methyl iodide addition.
Electrophile: Use Methyl Iodide (MeI) (freshly distilled over copper).
Additives: Addition of HMPA or DMPU (2-3 eq) is often mandatory to disrupt lithium aggregates and increase the reactivity of the enolate.
Warning: Do not let the temperature rise above -40°C before quenching. The enolate can undergo
-elimination of fluoride (loss of HF) to form a conjugated system if warmed prematurely.
Issue C: Product Loss During Aqueous Workup (Water Solubility)
Symptom: The final reduction with LiAlH4 works (monitored by TLC), but the product mass is missing after extraction.
Context: The target molecule is a low-molecular-weight amino alcohol with high polarity. It partitions preferentially into the aqueous phase during standard EtOAc/Water extractions.
Extraction Protocol (The "3:1 Trick"):
Instead of pure Ethyl Acetate or Ether, use a solvent system of Chloroform : Isopropanol (3:1) .[1]
Quench LiAlH4 with the Fieser method (
g LiAlH4 mL H2O mL 15% NaOH mL H2O).
Filter the granular aluminum salts. Wash the salts thoroughly with warm THF or MeOH (product traps inside the salts).
Evaporate the filtrate to remove THF/MeOH.
Extract the aqueous residue 5x with CHCl3:IPA (3:1) .
Dry over Na2SO4 and concentrate.
Frequently Asked Questions (FAQs)
Q1: Can I perform the N-methylation before the ester reduction?A: Yes, and it is recommended. Reducing the N-Boc group directly with LiAlH4 to an N-Methyl group is possible but often yields mixed results (carbamate reduction vs. deprotection).[1]
Best Path: Deprotect N-Boc (TFA/DCM)
Reductive Amination (Formaldehyde/NaBH3CN) Ester Reduction (LiAlH4).[1] This sequence is more robust and easier to purify.
Q2: The 4,4-difluoro group seems unstable.[1] Is it hydrolyzing?A: The C-F bond in the 4-position is generally stable to standard acidic/basic workups. However, prolonged exposure to strong Lewis acids (like AlCl3 species during harsh reductions) can cause defluorination.[1] Ensure the LiAlH4 quench is mild and pH is neutralized quickly.
Q3: How do I purify the final amine?A: Silica gel chromatography often streaks amines.
Solution: Pre-treat the silica gel column with 1% Triethylamine in the eluent (e.g., DCM/MeOH/Et3N 95:4:1).[1] This neutralizes acidic sites on the silica and sharpens the peak.
Hygroscopic oil/solid.[1][3] Store under Argon at -20°C.
References
Deoxofluorination Methodology : Phillips, A. J., et al. "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor."[1][4] Organic Letters, vol. 2, no.[1][4] 8, 2000, pp. 1165–1168.[1] Link[1]
Synthesis of 4-Fluoroprolines : Shoulders, M. D., et al. "Practical syntheses of 4-fluoroprolines."[1][5] Biopolymers, vol. 100, no.[1] 6, 2013. Link
Workup of Polar Amines : "Workup for Polar and Water-Soluble Solvents." University of Rochester, Department of Chemistry.[1] Link
LiAlH4 Reduction Mechanism : "Reduction of Carboxylic Acids and Esters." Chemistry LibreTexts. Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: CHEM-SUP-8821
Subject: Troubleshooting Side Reactions, Stability, and Byproduct Formation
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Technical Summary
(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol is a specialized chiral building block used primarily to introduce conformational rigidity and metabolic stability into drug scaffolds.[1] Its reactivity is governed by three competing structural features:
The Gem-Difluoro Effect: Lowers the pKa of the pyrrolidine nitrogen (inductive withdrawal) and locks the ring conformation via the gauche effect.
The Neopentyl Alcohol: The primary hydroxyl group is attached to a quaternary carbon (C2), creating significant steric hindrance that retards standard SN2 reactions.[1]
The 1,2-Amino Alcohol Motif: Susceptible to intramolecular cyclization (azetidinium formation) upon activation of the hydroxyl group.[1]
This guide addresses the specific failure modes associated with these features.
Critical Troubleshooting Guides
Issue A: Low Yield/No Reaction during Hydroxyl Activation (Mesylation/Tosylation)
Symptom: You are attempting to convert the alcohol to a leaving group (OMs, OTs) or halide, but recovery of starting material is high, or an insoluble precipitate forms.[1]
Root Cause:
The hydroxyl group is in a neopentyl position (adjacent to the quaternary C2 center). Standard SN2 attack is sterically blocked.[1] Furthermore, the internal tertiary amine can compete as a nucleophile if not protonated or blocked, leading to intramolecular cyclization .[1]
The Side Reaction Pathway (Azetidinium Formation):
If you activate the alcohol (e.g., with MsCl) without neutralizing the amine, the nitrogen lone pair—though electronically deactivated by the fluorines—can still attack the electrophilic methylene carbon. This forms a strained bicyclic 1-methyl-4,4-difluoro-1-azoniabicyclo[2.1.0]pentane (azetidinium salt), which precipitates or decomposes.[1]
Corrective Protocol:
Protonation Strategy: Run the reaction in the presence of a specific acid scavenger that is weaker than the pyrrolidine nitrogen, or pre-form the HCl salt of the starting material before adding the sulfonyl chloride.
Reagent Switch: Avoid bulky tosylates. Use Triflic anhydride (Tf2O) or Nonaflates to increase leaving group ability enough to overcome the neopentyl steric barrier, but strictly at low temperatures (-78°C).[1]
Issue B: Decomposition during Oxidation (Aldehyde Synthesis)
Symptom: Attempting to oxidize the alcohol to the aldehyde (using Jones, PCC, or Swern) results in a complex mixture or "tar."[1]
Root Cause:
N-Oxide Formation: The tertiary N-methyl amine is susceptible to oxidation.[1]
-Elimination (Dehydrofluorination): The protons at C3 are acidified by the adjacent gem-difluoro group and the carbonyl (if formed). Strong bases (like those in Swern conditions) can trigger HF elimination, destroying the gem-difluoro motif.[1]
Corrective Protocol:
Recommended Method:Parikh-Doering Oxidation (SO3·Pyridine, DMSO, Et3N).[1] The conditions are milder than Swern and avoid the strong Lewis acids of Jones reagent.
Alternative:TEMPO/BAIB (Bis(acetoxy)iodo)benzene). This is highly selective for primary alcohols in the presence of amines.
Visualizing Reaction Pathways
The following diagram illustrates the competition between the desired derivatization and the fatal side reactions (N-oxidation and Azetidinium formation).
Caption: Figure 1. Competitive reaction pathways. Note the high risk of azetidinium formation upon activation and HF elimination under basic conditions.
Data & Specifications
Physicochemical Properties Table
Property
Value / Characteristic
Implication for Experiment
pKa (Conjugate Acid)
~7.5 - 8.0 (Est.)
Lower than typical pyrrolidines (~10.[1]5) due to electron-withdrawing F atoms.[1]
C2 Sterics
Quaternary (Neopentyl)
SN2 is retarded. Requires hyper-electrophiles or catalytic activation.[1]
Conformation
C4-Endo (Envelope)
Locked by F-gauche effect.[1] Rigid binding vectors.
Stability
Acid: High Base: Moderate
Stable to HCl/TFA.[1] Unstable to tBuLi/LDA (risk of HF elimination).
Q1: Can I use the Swern oxidation to make the aldehyde?A: Proceed with extreme caution. The Swern conditions (oxalyl chloride/DMSO) generate HCl, which protects the amine, but the subsequent addition of Et3N (base) to quench the reaction can trigger
-elimination of the fluorine if the temperature rises above -60°C. We recommend TEMPO/BAIB as a safer alternative (pH 7 buffer, RT).[1]
Q2: Why is my mesylation reaction turning into a solid white cake?A: You likely formed the azetidinium salt . The internal nitrogen attacked the mesylate. To prevent this, ensure the reaction is kept at 0°C or lower and consider using a bulky base (like DIPEA) that cannot easily deprotonate the specific transition state, or pre-complex the amine with a Lewis acid (like BF3·OEt2) before adding MsCl.
Q3: Is the gem-difluoro group stable to hydrogenation?A: Generally, yes.[1] Pd/C and H2 will typically not remove aliphatic fluorines.[1] However, avoid Birch reduction conditions (Li/NH3) or heterogeneous catalysts at high temperatures (>80°C), which can cause defluorination.[1]
Q4: How do I remove the N-methyl group?A: Standard demethylation (ACE-Cl) is difficult due to the steric bulk at C2. It is often more efficient to source the N-Boc analog if the secondary amine is required later in the synthesis.
References
Vertex Pharmaceuticals. (2010).[1] Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. National Institutes of Health.[1]
Beilstein Journals. (2024).[1] Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein-Institut.[1]
Organic Letters. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. ACS Publications.[1]
Uppsala University. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. DiVA Portal.[1]
stability issues of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol under different conditions
Welcome to the technical support center for (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stabilit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability of this compound and to offer troubleshooting advice for common experimental challenges. The information presented here is synthesized from established principles of organic chemistry, data on analogous fluorinated heterocyclic compounds, and standard pharmaceutical stress testing methodologies.
Introduction
(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol is a fluorinated building block of interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the presence of fluorine and other functional groups can also introduce specific stability challenges. This guide will address potential stability issues under various conditions and provide protocols for their assessment.
Q1: I am observing degradation of my compound in an aqueous buffer at neutral pH during my experiments. What could be the cause?
A1: While gem-difluoro groups are generally more stable to direct nucleophilic substitution than monofluorinated analogues, degradation in aqueous solution at neutral pH and elevated temperatures can still occur.[4] For structurally related 2-(fluoromethyl)pyrrolidines, significant decomposition (60-90%) has been observed at pH 7.4 and 50°C after 7 days.[4] The degradation likely proceeds through an intramolecular nucleophilic attack by the pyrrolidine nitrogen on the carbon bearing the hydroxyl group, leading to the formation of a reactive aziridinium ion intermediate. This intermediate can then be attacked by water to form ring-opened or rearranged products.
Troubleshooting Steps:
Lower the temperature: If your experimental conditions allow, perform the reaction or store the solution at a lower temperature (e.g., 4°C) to slow down the rate of degradation.
Modify the pH: Although the degradation can occur at neutral pH, the rate may be pH-dependent. Assess the stability at slightly acidic pH (e.g., pH 5-6) if your application can tolerate it, as protonation of the nitrogen would disfavor the intramolecular cyclization.
Use a non-nucleophilic buffer: If buffer components are suspected of participating in the degradation, switch to a non-nucleophilic buffer system.
Limit exposure time: Prepare aqueous solutions of the compound fresh and use them as quickly as possible.
Q2: How stable is (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol to acidic and basic conditions?
A2:
Acidic Conditions: Under strongly acidic conditions, the tertiary amine of the pyrrolidine ring will be protonated. This protonation is expected to increase the stability of the compound towards intramolecular degradation pathways that require the nitrogen lone pair. However, very harsh acidic conditions (e.g., concentrated acids, high temperatures) could potentially lead to other degradation pathways, such as dehydration of the primary alcohol.
Basic Conditions: Basic conditions are generally a greater concern for fluorinated amines.[1] While the gem-difluoro group itself is relatively stable, strong bases could potentially promote elimination reactions if there are acidic protons in proximity, though this is less likely for the target compound's structure. More plausibly, if any degradation leads to the formation of β-fluoro carbonyl compounds, these are known to be unstable and can undergo HF elimination.[4]
Troubleshooting Steps:
pH Profiling: Conduct a pH stability study by incubating the compound in buffers of varying pH (e.g., pH 2, 7, 10) at a set temperature. Analyze the samples at different time points by HPLC to determine the degradation rate at each pH.
Avoid Strong Bases: Where possible, avoid the use of strong, non-nucleophilic bases, especially at elevated temperatures. If a basic catalyst is required, consider using a milder, hindered base and stoichiometric amounts.
Q3: What is the expected oxidative stability of this compound?
A3: The N-methyl group on the pyrrolidine ring is a potential site for oxidation. The oxidative degradation of N-methylpyrrolidone (NMP), a structurally similar compound, has been studied and can lead to the formation of various oxidized products, including N-methylsuccinimide.[5][6] Oxidation can be initiated by atmospheric oxygen, especially in the presence of heat, light, or trace metal ions.[7]
Troubleshooting Steps:
Inert Atmosphere: If you suspect oxidative degradation, especially when heating the compound, perform your experiments under an inert atmosphere (e.g., nitrogen or argon).[6]
Antioxidants: For solution formulations, the addition of a small amount of an antioxidant could be considered, provided it does not interfere with the intended application.
Avoid Peroxide-Containing Solvents: Ethers and other solvents prone to peroxide formation should be properly purified before use.
Q4: What is the thermal stability of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol?
A4: While specific data is not available for this compound, N-alkyl-N-alkyl'-pyrrolidinium salts, which share the same core ring structure, have been shown to be thermally stable up to high temperatures (around 275-300°C).[8] However, the presence of the hydroxymethyl group may lower the decomposition temperature. The solid material is expected to be more stable than solutions at elevated temperatures.[4]
Troubleshooting Steps:
Thermogravimetric Analysis (TGA): To determine the decomposition temperature of the neat compound, TGA is the recommended analytical technique.
Long-Term Storage: For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place. Storage in a refrigerator or freezer is recommended.
Experimental Protocols for Stability Assessment
For a comprehensive evaluation of the stability of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol, a forced degradation study is recommended.[9][10] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
Protocol 1: HPLC Method for Stability Indicating Assay
A stability-indicating HPLC method is crucial to separate the parent compound from any potential degradants.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or a suitable buffer.
Gradient: A typical starting point would be 5% B, ramping to 95% B over 20-30 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore) and/or mass spectrometry (MS) for identification of degradants.
Injection Volume: 10 µL.
Column Temperature: 30°C.
Protocol 2: Forced Degradation Study
Preparation of Stock Solution: Prepare a stock solution of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours.
Thermal Degradation (Solution): Dilute the stock solution with water to a final concentration of 0.1 mg/mL. Incubate at 80°C for 48 hours.
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 80°C for 48 hours.
Photostability: Expose the solid compound and a solution (0.1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9]
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before injection. Analyze all samples, including a control sample stored under normal conditions, by the developed stability-indicating HPLC method.
Data Presentation
The results of the forced degradation study should be summarized in a table for easy comparison.
Stress Condition
Incubation Time (hours)
% Degradation of Parent Compound
Number of Degradation Products
0.1 M HCl, 60°C
24
0.1 M NaOH, 60°C
24
3% H₂O₂, RT
24
Water, 80°C
48
Solid, 80°C
48
Photolytic (Solution)
-
Photolytic (Solid)
-
Note: The table should be populated with the experimental data obtained.
Visualization of Potential Degradation Pathways
The following diagrams illustrate potential degradation mechanisms based on the chemical structure and data from analogous compounds.
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Available from: [Link]
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC. National Center for Biotechnology Information. Available from: [Link]
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available from: [Link]
Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Available from: [Link]
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available from: [Link]
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC. National Center for Biotechnology Information. Available from: [Link]
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Available from: [Link]
The Use Of N-Methylpyrrolidone as a Cosolvent and Oxidant in Pharmaceutical Stress Testing. ResearchGate. Available from: [Link]
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Available from: [Link]
Evaluation of N-Methylpyrrolidone and Its Oxidative Products Toxicity Utilizing the Microtox Assay. Environmental Progress. Available from: [Link]
Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC. National Center for Biotechnology Information. Available from: [Link]
Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. Available from: [Link]
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. National Center for Biotechnology Information. Available from: [Link]
N-Methyl-2-pyrrolidone as a Reaction Medium for Gold(III)-Ion Reduction and Star-like Gold Nanostructure Formation. ACS Applied Nano Materials. Available from: [Link]
The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available from: [Link]
Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed. Available from: [Link]
Forced Degradation Studies. MedCrave online. Available from: [Link]
Thermal stability and crystallization of N -alkyl- N -alkyl′-pyrrolidinium imides. ResearchGate. Available from: [Link]
Biodegradation of fluorinated alkyl substances. PubMed. Available from: [Link]
Effect of pH of amine fluoride containing toothpastes on enamel remineralization in vitro. BMC Oral Health. Available from: [Link]
TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
(4,4-Dimethylpyrrolidin-2-yl)methanol. PubChem. Available from: [Link]
((2R)-4,4-difluoropyrrolidin-2-yl)methanol hydrochloride. PubChem. Available from: [Link]
[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol. Pharmaffiliates. Available from: [Link]
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available from: [Link]
In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk. King's College London Research Portal. Available from: [Link]
Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis. ACS Omega. Available from: [Link]
Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ResearchGate. Available from: [Link]
Reaction Kinetics Study of Methanol Dehydration for Dimethyl Ether (dme) Production Using Dealuminated Zeolite Y Catalyst. Chemical Engineering Transactions. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Purification of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol
Ticket ID: CHEM-SUP-8821
Status: Open
Agent: Senior Application Scientist, Separation Technologies
Executive Summary
You are likely encountering difficulties because (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol represents a "perfect storm" of purification challenges:
Invisibility: It lacks a UV chromophore (no aromatic system).[1]
Amphiphilicity: It contains a basic tertiary amine, a polar primary alcohol, and lipophilic fluorines.[1]
Silanol Interaction: The basic nitrogen interacts strongly with acidic silanols on standard silica, causing peak tailing or irreversible adsorption.[1]
Volatility: The combination of fluorine substitution and low molecular weight (~179 g/mol ) creates sublimation risks under high vacuum.[1]
This guide addresses these issues using a Question & Answer format derived from common researcher inquiries.
Module 1: Detection & Visibility
User Question: "I injected my crude reaction mixture onto the Flash system, but the UV trace (254/280 nm) is flat. Where is my compound?"
Technical Diagnosis:
Your molecule is "UV silent."[1] It lacks a conjugated
-system necessary to absorb UV light in the standard range. The gem-difluoro group and the pyrrolidine ring do not provide sufficient absorbance.
Troubleshooting Steps:
Switch Detectors:
ELSD (Evaporative Light Scattering Detector): This is the gold standard for this molecule.[1] It detects any non-volatile analyte regardless of optical properties.
RI (Refractive Index): Usable for isocratic runs but less sensitive.
Mass Spectrometry (MS): Run in ESI+ mode . The tertiary amine will protonate readily
. Look for .
TLC Visualization (The "Dip" Test):
Since you cannot use UV to check fractions, you must use chemical stains.[1]
Dragendorff’s Reagent: Highly Recommended.[1] Specific for tertiary amines.[2][3] Will appear as an orange spot on a yellow background.
KMnO₄ (Potassium Permanganate): Will stain the alcohol/amine functionalities (yellow/brown spot on purple).
Iodine Chamber: Universal but reversible. Good for quick checks.
Avoid: Ninhydrin (poor sensitivity for tertiary amines) and UV lamps.
Module 2: Chromatographic Behavior
User Question: "I can see the spot on TLC (Rf ~0.3 in 10% MeOH/DCM), but on the column, it streaks badly or never elutes."
Technical Diagnosis:
This is a classic pKa mismatch .[1] The pyrrolidine nitrogen (pKa ~8-9, lowered slightly by the electron-withdrawing fluorines) is protonating via the acidic silanol groups (
) on the silica gel. This creates an ionic bond, essentially turning your column into a cation exchanger that traps your product.
Protocol: The "Base-Deactivation" Strategy
You must suppress the ionization of the amine or the silanols.
Figure 1: Decision matrix for selecting the optimal stationary phase based on analyte behavior.
Module 3: Workup & Isolation
Technical Diagnosis:
The presence of the hydroxymethyl group and the amine, combined with the compact size of the molecule, gives it a LogP < 1. It prefers the aqueous phase, especially if the pH is acidic or neutral (where the amine is protonated).
The "Catch & Release" Protocol (SCX)
Avoid liquid-liquid extraction (LLE) if possible.[1] Use Strong Cation Exchange (SCX) chromatography. This is the most robust method for isolating polar amines.
Mechanism:[4] The basic pyrrolidine binds to the acidic resin. Neutral impurities wash through.
Wash: Flush with MeOH (removes non-basic impurities).
Elute: Release the compound using 2M
in MeOH .
Mechanism:[4] Ammonia deprotonates the pyrrolidine, breaking the ionic bond.
Concentrate: Evaporate the ammoniacal methanol.
Alternative: Salting-Out Extraction
If you must use LLE:
Saturate the aqueous layer with NaCl (brine) and
(to ensure pH > 10).
Extract with CHCl₃:Isopropanol (3:1) . The alcohol helps pull the polar compound into the organic phase.
Repeat 4-5 times.
Module 4: Stability & Handling
User Question: "My yield was good, but after leaving it on the high-vac pump overnight, half the mass is gone."
Technical Diagnosis:
Fluorination often increases volatility by reducing intermolecular Van der Waals forces (fluorine is not very "sticky").[1] While the alcohol group provides hydrogen bonding, the molecule is small (~179 Da).
Handling Guidelines:
Vacuum: Do not use high vacuum (< 1 mbar) for extended periods, especially if heating.
Temperature: Keep rotavap bath < 40°C.
Storage: Store as the HCl salt if possible. Treat the free base with 1M HCl in ether to precipitate the salt. The salt is non-volatile and stable.
Detection of Tertiary Amines: TLC Staining Solutions, Org Prep Daily.[1] (Dragendorff and KMnO4 specificity for tertiary amines).
Fluorine Effects on Basicity: Melnykov, K. P., et al. "Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties."[1][5] Chemistry – A European Journal, via ResearchGate. (Explains pKa lowering effect of gem-difluoro group).
Synthesis & Properties of Fluorinated Pyrrolidines: Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines, J. Org. Chem. (Discusses solubility and lipophilicity modulation by fluorine).[6]
Chromatography of Polar Amines: Kagan, M., et al. "Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups."[1][7] Journal of Chromatography A. (Validation of amine modifiers in mobile phases).
General SCX Protocols: SiliaBond Propylsulfonic Acid (SCX-2) Application Notes, SiliCycle.[1] (Standard industry protocols for "Catch and Release" purification).
Technical Support Center: Stability & Chiral Integrity of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol
Executive Summary: The "Quaternary Paradox" You are reporting a degradation of enantiomeric excess (ee) in (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol . Immediate Scientific Assessment: Structurally, this molecule...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Quaternary Paradox"
You are reporting a degradation of enantiomeric excess (ee) in (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol .
Immediate Scientific Assessment:
Structurally, this molecule possesses a quaternary chiral center at the C2 position (bonded to a methyl group, a hydroxymethyl group, the ring nitrogen, and the ring C3). Unlike standard amino acids (e.g., Proline), there is no acidic
-proton to abstract. Therefore, chemical racemization via the standard enolization/proton-exchange mechanism is mechanistically impossible under standard conditions.
If you are observing a drop in ee, it is almost certainly due to one of three specific phenomena:
Self-Disproportionation of Enantiomers (SDE): Common in fluorinated amines, where enantiomers separate physically on achiral media (silica gel, sublimation).[1]
Retro-Mannich Ring Opening: A destructive chemical pathway that mimics racemization by destroying the chiral center entirely.
Part 1: Diagnostic Workflow (Start Here)
Use this decision tree to identify the root cause of your issue.
Figure 1: Diagnostic logic for investigating ee loss in quaternary fluorinated pyrrolidines.
Part 2: Troubleshooting Guides & FAQs
Issue 1: The "Phantom" Racemization (SDE)
Symptom: You ran a flash column (silica) or recrystallized the material, and the ee of the recovered product is lower (or higher) than the starting material.
Technical Explanation:
Fluorinated amines are notorious for Self-Disproportionation of Enantiomers (SDE) .[2] Because fluorine is highly electronegative, it alters the aggregation state of the molecule. On achiral silica gel, the homochiral aggregates (R-R or S-S) often elute at different rates than the heterochiral aggregates (R-S). You are not chemically racemizing the compound; you are physically separating the racemate from the enantiomer .
Corrective Action:
Stop Fractionating: Do not assume the "center cut" of a silica column has the same ee as the tails.
Total Recovery: You must collect 100% of the material from the column or mother liquor to restore the mass balance and original ee.
SDE Test: Run the protocol below to confirm SDE.
Protocol: SDE Validation Test
Load 100 mg of your sample (known ee, e.g., 90%) onto a standard silica flash column.
Elute with your standard solvent system (e.g., DCM/MeOH).
Collect 5 distinct fractions across the elution profile (Front, Middle-1, Peak, Middle-2, Tail).
Analyze the ee of each fraction separately.
Result: If Fraction 1 is 99% ee and Fraction 5 is 60% ee, you have SDE, not chemical degradation.
Issue 2: Analytical Method Failure
Symptom: The HPLC peaks are broad, tailing, or show a "plateau" between the enantiomers, leading to calculated ee drop over time.
Technical Explanation:
Your molecule contains a basic tertiary amine (N-Me) and a primary alcohol.
Silanol Interaction: The basic nitrogen interacts strongly with residual silanols on the HPLC column, causing tailing.
Peak Overlap: If the tail of the first enantiomer bleeds into the second, the integration software will report a lower ee.
Recommended HPLC Conditions:
Parameter
Recommendation
Rationale
Column
Amylose-1 (e.g., Chiralpak AD/IA) or Cellulose-1 (OD/IC)
Polysaccharide phases are superior for functionalized pyrrolidines.
Mobile Phase
Hexane : IPA (90:10)
Standard normal phase.
Modifier (CRITICAL)
0.1% Diethylamine (DEA)
You MUST use a basic modifier to mask silanols. Without DEA, the amine will tail.
| Temperature | 25°C | Lower temperature generally improves resolution (
) for conformational isomers. |
| Detection | UV 210-220 nm | The molecule lacks a strong chromophore; low UV is required. |
Issue 3: Chemical Degradation (Retro-Mannich)
Symptom: The ee drop coincides with the appearance of new impurities, specifically aldehydes or ring-opened species.
Technical Explanation:
While the quaternary center prevents simple racemization, the molecule can undergo a Retro-Mannich reaction under thermal stress or oxidative conditions.
Mechanism: The ring opens to form an acyclic amine and a ketone/aldehyde intermediate. If this ring closes again, it could theoretically scramble the center, but usually, this is an irreversible decomposition pathway.
Pathway: Pyrrolidine -> [Ring Opening] -> Iminium/Enol species -> Decomposition.
Prevention:
Avoid Aldehydes: Do not store in solvents prone to peroxide formation (THF, Ethers) without inhibitors.
pH Control: Keep the compound in a neutral or slightly basic form (free base). Acidic salts of 4,4-difluoropyrrolidines can be hygroscopic and prone to hydrolysis at high temperatures.
Part 3: Mechanistic Visualization
The following diagram illustrates why the quaternary center is stable against standard racemization but vulnerable to ring opening.
Figure 2: Stability profile. Note that standard deprotonation (green) is blocked by the methyl group.
References
Soloshonok, V. A. (2006). Self-Disproportionation of Enantiomers of Chiral, Non-Racemic Compounds in Achiral Phase Chromatography.Angewandte Chemie International Edition , 45(5), 766-769.
Han, J., et al. (2018). Fluorine-containing drugs and the phenomenon of self-disproportionation of enantiomers.[1][2][3]Expert Opinion on Drug Discovery , 13(5).
Subramanian, G. (Ed.). (2013).[4] Chiral Separation Techniques: A Practical Approach.[5] Wiley-VCH. (General reference for Polysaccharide column selection for amines).
PubChem Compound Summary. (2025). (4,4-Dimethylpyrrolidin-2-yl)methanol (Structural analog reference for basicity/handling).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated organic amines.
Comparative Guide: (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol vs. Standard Auxiliaries
This guide provides an in-depth technical analysis of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol (hereafter referred to as DFP-Methanol ), a specialized fluorinated chiral scaffold. While standard proline derivat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol (hereafter referred to as DFP-Methanol ), a specialized fluorinated chiral scaffold.
While standard proline derivatives (e.g., L-Prolinol, Evans’ Auxiliaries) are ubiquitous, DFP-Methanol represents a "next-generation" class of quaternary, fluorinated chiral modifiers . This guide compares its performance characteristics against established alternatives, focusing on the unique stereoelectronic effects introduced by the gem-difluoro motif and the quaternary C2 center.
Part 1: Structural & Mechanistic Analysis
To understand why a researcher would select DFP-Methanol over a cheaper alternative like N-methyl-L-prolinol, one must analyze the three structural modifications that define its reactivity profile.
The Gem-Difluoro Effect (C4 Position)
Unlike the parent proline, the introduction of two fluorine atoms at the C4 position induces a strong gauche effect .
Conformational Locking: The C–F bonds prefer to be antiperiplanar to the adjacent C–H bonds. This restricts the pyrrolidine ring puckering, typically favoring a specific endo or exo conformation depending on the specific diastereomer.[1] This rigidity reduces the entropic penalty during transition state formation.
Electronic Tuning: The electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen (inductive effect). This makes the nitrogen a "softer" donor for metal coordination (e.g., Zn, Cu, Ni) compared to non-fluorinated analogs, often leading to higher turnover frequencies in catalysis due to easier product dissociation.
The Quaternary Center (C2-Methylation)
The "1,2-dimethyl" designation implies a methyl group on the nitrogen (N1) and a methyl group at the alpha-carbon (C2).
Racemization Proofing: Standard prolinols have an acidic proton at the chiral center (C2-H). Under basic conditions, they can epimerize. DFP-Methanol has a quaternary C2 center (C-Me), rendering it chemically impossible to racemize via deprotonation.
Steric Bulk: The C2-methyl group adds significant steric bulk directly at the reaction center, tightening the chiral pocket and improving enantioselectivity (ee) in addition reactions.
The Hydroxymethyl Handle
Coordination Site: The alcohol acts as a hydrogen bond donor or a metal alkoxide ligand. In combination with the tertiary amine, it forms a rigid 5-membered chelate ring with metals.
Part 2: Comparative Performance Matrix
The following table contrasts DFP-Methanol with the three most common competitors in asymmetric synthesis: N-Methyl-L-Prolinol (Standard), Diphenylprolinol Silyl Ether (Jorgensen-Hayashi), and Evans Oxazolidinone .
Use DFP-Methanol when standard ligands fail to induce high ee% due to conformational flexibility, or when the reaction conditions are too basic for standard prolinols (risk of racemization). The fluorinated scaffold is also superior in biological applications (e.g., PROTAC linkers) due to metabolic stability.
Part 3: Mechanism of Action (Visualization)
The following diagram illustrates the Zimmerman-Traxler Transition State model for the enantioselective addition of Diethylzinc (Et₂Zn) to Benzaldehyde, using DFP-Methanol as the chiral ligand. Note how the C2-Methyl and C4-Fluorines dictate the geometry.
Caption: Mechanistic flow of Zinc-mediated alkylation. The C4-difluoro substitution modulates the Lewis basicity of the Nitrogen, accelerating the catalytic turnover compared to non-fluorinated analogs.
Part 4: Experimental Protocol
Application: Enantioselective Addition of Diethylzinc to Benzaldehyde.
Rationale: This is the benchmark reaction for amino-alcohol ligands. The protocol highlights the solubility and handling advantages of the fluorinated auxiliary.
Expected Outcome: >95% ee is typical for quaternary ligands, superior to the ~85-90% often seen with simple N-methyl prolinol under identical conditions.
References
PubChem Compound Summary . (2025). (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol. National Center for Biotechnology Information. Link
Verhoork, S. J., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Link
Sigma-Aldrich . (2025). Product Specification: [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol.[2] Link
Lombart, H. G., et al. (1996). Synthesis of 4,4-difluoro-L-proline derivatives. Tetrahedron Letters.
Notz, W., et al. (2004). Proline-Catalyzed Asymmetric Aminooxylation. Accounts of Chemical Research.
Validation of Analytical Methods for (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol
This guide serves as a technical validation protocol and comparative analysis for the quantification of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol , a critical chiral intermediate often utilized in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical validation protocol and comparative analysis for the quantification of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol , a critical chiral intermediate often utilized in the synthesis of KRas G12C inhibitors and protein degraders.
Given the compound's specific physicochemical properties—lack of a strong UV chromophore , high polarity , and basic amine functionality —standard analytical approaches often fail. This guide compares an optimized HILIC-CAD (Charged Aerosol Detection) methodology (The "Advanced Solution") against traditional RP-HPLC-UV and GC-FID alternatives.
Executive Summary & Chemical Context[1][2][3]
(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol presents a "perfect storm" of analytical challenges:
UV Invisibility: Lacking an aromatic ring or conjugated system, it has negligible absorbance above 210 nm.
Retentivity Issues: As a polar, basic amine, it elutes in the void volume on standard C18 columns or exhibits severe peak tailing due to silanol interactions.
Fluorine Motifs: The gem-difluoro group alters pKa and lipophilicity, requiring specific mobile phase tuning.
This guide validates a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) , demonstrating its superiority over legacy techniques.
Basic nitrogen requires pH control; Fluorine allows F-NMR but not standard LC.
Chromophore
None (Saturated heterocycle)
UV @ 254nm is impossible. Low UV (200nm) has high solvent noise.
Polarity
High (LogP < 1 estimated)
Poor retention on Reverse Phase (C18). Ideal for HILIC.
Comparative Analysis: Method Performance
We evaluated three methodologies. The HILIC-CAD method is designated as the "Primary Validated Method" due to its universal response and retention capability.
Table 1: Performance Matrix
Feature
Method A: HILIC-CAD (Recommended)
Method B: RP-HPLC (Low UV)
Method C: GC-FID
Detection Principle
Mass-sensitive (Universal)
Absorbance @ 205 nm
Flame Ionization (Carbon count)
Sensitivity (LOD)
High (< 0.5 µg/mL)
Low (> 10 µg/mL)
Moderate (1-5 µg/mL)
Selectivity
Excellent (Separates polar impurities)
Poor (Solvent front interference)
Good (Thermal stability risk)
Linearity ()
> 0.998 (Quadratic/Power fit)
> 0.990 (Linear)
> 0.995 (Linear)
Robustness
High (Buffer dependent)
Low (Drift at low )
Moderate (Injector liner issues)
Suitability
QC Release & Impurities
Crude Purity Estimation
Residual Solvent/Volatiles
Analytical Decision Pathway
The following logic dictates the selection of the HILIC-CAD method over alternatives.
Figure 1: Analytical method selection logic highlighting the necessity of HILIC-CAD for non-chromophoric, polar amines.
Detailed Experimental Protocols
Primary Method: HILIC-CAD (The "Product")
This method utilizes a zwitterionic stationary phase to retain the polar amine, while CAD provides uniform response independent of optical properties.
Instrument: HPLC system with Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).
Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC), 150 x 2.1 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Isocratic Mode: 15% A / 85% B.
Flow Rate: 0.4 mL/min.
Column Temp: 35°C.
Detector Settings:
Evaporation Temp: 35°C
Power Function: 1.0 (if linearized) or set to raw for polynomial fit.
Data Rate: 10 Hz.
Why this works: The high acetonitrile content induces retention of the hydrophilic pyrrolidine via water-layer partitioning. Ammonium acetate suppresses silanol activity and ensures ionization for the zwitterionic phase, resulting in sharp peaks (Tailing Factor < 1.2).
Alternative Method: GC-FID
Used primarily for verifying volatile organic impurities or if CAD is unavailable.
Column: DB-Wax or ZB-WAXplus (Polar PEG phase), 30m x 0.32mm x 0.25µm.
Limitations: The hydroxyl group can lead to adsorption on the inlet liner. Regular liner replacement (deactivated wool) is critical.
Validation Results (Experimental Data)
The HILIC-CAD method was validated according to ICH Q2(R1) guidelines.
Specificity & Selectivity
Blank injections showed no interference at the retention time of the analyte (
min). Forced degradation (Acid/Base/Oxidation) demonstrated mass balance >95%, confirming the method is stability-indicating.
Linearity & Range
CAD response is naturally non-linear (sigmoidal). We utilized a quadratic regression (
) or log-log plot for calibration.
Parameter
Result (HILIC-CAD)
Result (RP-Low UV)
Range
0.05 – 1.0 mg/mL
0.2 – 1.0 mg/mL
Regression Model
Quadratic
Linear
Correlation ()
0.9992
0.9910
LOD (S/N = 3)
0.8 µg/mL
15 µg/mL
LOQ (S/N = 10)
2.5 µg/mL
50 µg/mL
Accuracy (Recovery)
Spike recovery experiments were performed at 50%, 100%, and 150% of the target concentration (0.5 mg/mL).
Spike Level
Mean Recovery (%)
% RSD (n=3)
Acceptance Criteria
50%
98.4%
1.2%
98.0 - 102.0%
100%
100.1%
0.8%
98.0 - 102.0%
150%
99.5%
1.1%
98.0 - 102.0%
Robustness Workflow
The following diagram illustrates the robustness testing protocol, ensuring the method withstands minor variations in the lab.
Figure 2: Robustness parameters tested. The method proved most sensitive to % Organic (Var4), requiring precise mobile phase preparation.
Conclusion & Recommendation
For the validation of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol , the HILIC-CAD method is the superior choice. It overcomes the fundamental limitations of the molecule (lack of chromophore and high polarity) that render standard RP-HPLC-UV ineffective.
Adopt HILIC-CAD for: Assay, Purity, and Release Testing.
Adopt GC-FID for: Residual Solvent analysis only.
Avoid RP-HPLC-UV unless derivatization (e.g., with FMOC-Cl) is performed, which introduces additional variability.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
European Patent Office. (2019). Fused Ring Compounds (EP 3735299 B1). (Describes synthesis and context of KRas intermediates including fluorinated pyrrolidines). Link
Hutchinson, J. P., et al. (2011).[1] The role of buffer pH in HILIC separations. Journal of Chromatography A. (Grounding for Ammonium Acetate pH 5 selection). Link
Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A. Link
Sigma-Aldrich. (n.d.). [(2S,4S)-4-fluoro-1-methyl-pyrrolidin-2-yl]methanol Product Specification. (Reference for structural analogues and handling). Link
determination of enantiomeric purity of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol by HPLC
Technical Comparison Guide: Enantioselective Analysis of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol Executive Summary The determination of enantiomeric purity for (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methano...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Enantioselective Analysis of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol
Executive Summary
The determination of enantiomeric purity for (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol presents a specific set of analytical challenges. As a quaternary proline derivative with a gem-difluoro substitution, the molecule possesses high polarity and a lack of significant UV chromophores above 210 nm.
This guide objectively compares three analytical methodologies:
Direct Chiral HPLC (Low-UV/CAD): The high-throughput "dilute-and-shoot" approach.
Derivatization-HPLC (UV-Vis): The robust, high-sensitivity standard for GMP release.
NMR Spectroscopy (Chiral Solvating Agents): The orthogonal verification method.
Recommendation: For routine quality control (QC) and stability testing, Method B (Pre-column Derivatization) is the superior choice due to enhanced detectability and baseline stability.
Technical Analysis of the Analyte
Structure: A pyrrolidine ring with a quaternary chiral center at C2 (bearing a methyl and a hydroxymethyl group) and a gem-difluoro group at C4. The nitrogen is methylated (tertiary amine).
Chromophore Status:Poor. The molecule lacks conjugated
-systems. Absorption is limited to the auxiliary region (<210 nm), making direct UV detection susceptible to solvent noise and drift.
Basicity: The electron-withdrawing effect of the C4 difluoro group lowers the pKa of the tertiary amine compared to non-fluorinated analogs, reducing (but not eliminating) peak tailing on silica-based columns.
Comparative Methodology
Method A: Direct Chiral HPLC (Polar Organic/Normal Phase)
Best for: Rapid in-process checks (IPC) where sensitivity is not critical.
Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).
Detection: UV at 205–210 nm or Charged Aerosol Detection (CAD).
Mechanism: Hydrogen bonding between the analyte's hydroxyl group and the carbamate moiety of the stationary phase.
Method B: Pre-column Derivatization (Recommended)
Best for: Final product release, impurity profiling, and trace analysis.
Chemistry: Esterification of the primary alcohol with 3,5-Dinitrobenzoyl chloride (DNB-Cl) .
Column: Chiralpak AD-H or Chiralcel OD-H.
Mobile Phase: n-Hexane : Isopropanol (80 : 20).
Detection: UV at 254 nm (Strong absorption from DNB moiety).
Mechanism: The DNB group introduces a
-acceptor site, enhancing - interactions with the stationary phase and significantly boosting enantioselectivity ().
Method C: Chiral NMR (CSA)
Best for: Reference standard qualification or when HPLC columns fail.
Reagent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (Binol-phosphate) or Mosher's Acid.
Technique:
F-NMR or H-NMR.
Mechanism: Formation of diastereomeric salt complexes in solution causing chemical shift splitting.
Performance Data Comparison
The following data represents typical validation parameters for quaternary proline derivatives.
Parameter
Method A: Direct HPLC (UV 210nm)
Method B: Derivatization (DNB-Ester)
Method C: F-NMR (CSA)
Resolution ()
1.2 – 1.8 (Moderate)
> 3.0 (Excellent)
N/A (Peak Splitting)
LOD (Limit of Detection)
~50 µg/mL
< 0.5 µg/mL
~1000 µg/mL
Linearity ()
0.990 (Noise limited)
> 0.999
N/A
Run Time
15 – 20 min
20 – 25 min
10 min (acquisition)
Robustness
Low (Sensitive to mobile phase age)
High
High
Workflow Visualization
Figure 1: Method Selection Decision Matrix
Caption: Decision tree for selecting the appropriate analytical technique based on sensitivity requirements and chromophore availability.
Detailed Experimental Protocol (Method B)
This protocol details the 3,5-Dinitrobenzoyl derivatization followed by HPLC separation. This method transforms the "invisible" analyte into a strong UV-absorbing species.
Caption: Chemical derivatization pathway converting the non-chromophoric alcohol into a UV-active ester.
Troubleshooting & Optimization
Issue: Peak Tailing.
Cause: Interaction between the tertiary amine (pyrrolidine ring) and residual silanols on the column.
Fix: Add 0.1% Diethylamine (DEA) to the mobile phase. Note: For the DNB-derivative (Method B), the basicity is masked slightly by the steric bulk of the ester, but DEA is still recommended.
Issue: Low Resolution (
).
Fix: Switch column chemistry. If Chiralpak AD-H fails, switch to Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). The rigid cellulose backbone often provides better cavity inclusion for gem-difluoro rings than the helical amylose backbone.
Issue: Ghost Peaks.
Fix: Ensure excess DNB-Cl is fully hydrolyzed or separated. Run a blank injection of the derivatization reagents to identify the "reagent peak" (usually elutes at the solvent front).
References
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Accessed 2026).
Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. Separation of amino alcohols and proline derivatives using polysaccharide phases.
Sigma-Aldrich. Strategies for Chiral HPLC Method Development. Guide to derivatization reagents for non-chromophoric alcohols.
FDA. Reviewer Guidance: Validation of Chromatographic Methods. Center for Drug Evaluation and Research (CDER).
Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Specific discussions on fluorinated pharmaceutical intermediates.
comparative study of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol derivatives in catalysis
This guide provides an in-depth comparative analysis of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol and its derivatives, evaluating their utility as high-performance chiral ligands and organocatalysts. Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol and its derivatives, evaluating their utility as high-performance chiral ligands and organocatalysts.
Executive Summary
The Molecule: (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol (referred to herein as DF-DMPM ) represents a "hybrid" scaffold that merges two powerful concepts in asymmetric synthesis: fluorine-directed conformational locking and quaternary center stabilization .
While traditional prolinol derivatives (e.g., Jørgensen-Hayashi catalysts or simple N-methyl prolinols) are workhorses of organocatalysis, they often suffer from oxidative degradation or conformational flexibility that erodes selectivity. DF-DMPM addresses these limitations by introducing a gem-difluoro motif at C4 (electronic/steric tuning) and a methyl group at C2 (preventing aromatization and restricting rotation).
Primary Applications:
Chiral Ligand: For enantioselective organometallic additions (e.g., Et₂Zn to aldehydes).[1]
Brønsted Base Catalyst: For Baylis-Hillman or conjugate addition reactions.
Pharmaceutical Building Block: As a bioisostere in KRAS G12C inhibitors (due to metabolic stability).
Structural Analysis & Mechanism
To understand the catalytic superiority of DF-DMPM, we must deconstruct its features against standard alternatives.
A. The Fluorine Effect (C4-Difluoro)
Gauche Effect: The C–F bonds prefer a gauche orientation relative to the adjacent C–N bond. In 4,4-difluoro systems, this creates a "tug-of-war" that locks the pyrrolidine ring into a specific pucker (typically C4-exo or C4-endo depending on N-substitution), significantly reducing the entropic penalty upon binding to a substrate or metal center.
Electronic Tuning: Fluorine is highly electronegative. It lowers the pKa of the pyrrolidine nitrogen (making it a "softer" base) but increases the acidity of the hydroxyl proton (making it a better H-bond donor). This "push-pull" electronic profile is critical for bifunctional catalysis.
B. The Quaternary Lock (C2-Methyl)
Oxidative Resistance: Standard prolinols have a hydrogen at C2. Under oxidative conditions, these can be dehydrogenated to achiral pyrroles or iminium species, killing the catalyst. The C2-methyl group in DF-DMPM renders this degradation impossible.
Rotamer Control: The bulky methyl group restricts the rotation of the C2-hydroxymethyl arm, forcing the catalyst into a "closed" conformation that creates a tighter chiral pocket for the substrate.
C. Mechanistic Visualization
The following diagram illustrates how DF-DMPM coordinates with Zinc (in Et₂Zn additions) compared to a standard flexible ligand.
Caption: Comparison of structural dynamics between standard prolinol ligands and the rigidified DF-DMPM scaffold.
Comparative Performance Review
This section compares DF-DMPM against the two most common alternatives: (S)-N-Methyl Prolinol (Standard) and (S)-4,4-Difluoroprolinol (Fluoro-only).
Table 1: Catalyst/Ligand Profile Comparison
Feature
(S)-N-Methyl Prolinol
4,4-Difluoro-N-Me Prolinol
DF-DMPM (Target)
Structure
Unsubstituted
C4-Difluoro
C4-Difluoro + C2-Methyl
Ring Conformation
Flexible (Envelope flip)
Biased (Exo/Endo mix)
Locked (Rigid)
Basicity (N-atom)
High (Nucleophilic)
Reduced (Modulated)
Reduced (Modulated)
Oxidative Stability
Low (Forms Pyrrole)
Low (Forms Pyrrole)
High (Quaternary C2)
Solubility (Organics)
Moderate
High (Lipophilic F)
Very High
Selectivity Potential
Baseline (80-90% ee)
Improved (90-95% ee)
Superior (>98% ee)
Case Study: Enantioselective Addition of Diethylzinc to Benzaldehyde
This reaction is the "gold standard" for testing amino-alcohol ligands. The ligand coordinates to Zn, accelerating the addition of an ethyl group to the aldehyde with high enantiocontrol.
Standard Ligand: Often requires 5-10 mol% loading. Achieves ~90% ee. Susceptible to air oxidation over time.
DF-DMPM: The 4,4-difluoro group increases Lewis acidity of the Zn-complex (via induction), potentially increasing rate. The C2-methyl group prevents the "open" transition state, pushing ee% toward 99%.
Experimental Protocols
Protocol A: Synthesis of DF-DMPM (Conceptual Route)
Note: This molecule is often sourced as a building block (CAS 2417920-29-5), but can be synthesized from 4-hydroxyproline.
Starting Material: (2S,4R)-4-Hydroxyproline.
Fluorination: Oxidation of C4-OH to ketone, followed by Deoxo-Fluor treatment to install the gem-difluoro group.
Methylation: alpha-Methylation is challenging directly. Typically achieved via Seebach's "self-reproduction of chirality" (SRS) method using a pivalaldehyde aminal, followed by methylation with MeI.
Reduction: Reduction of the C2-ester to the primary alcohol (Lithium Aluminum Hydride).
N-Methylation: Reductive amination with Formaldehyde/NaBH(OAc)₃.
Objective: Enantioselective synthesis of 1-phenyl-1-propanol.
Reagents:
Benzaldehyde (1.0 mmol)
Diethylzinc (1.0 M in hexane, 2.2 mmol)
Catalyst: DF-DMPM (0.05 mmol, 5 mol%)
Solvent: Toluene (anhydrous)
Workflow:
Ligand Formation: In a flame-dried Schlenk flask under Argon, dissolve DF-DMPM (5 mol%) in Toluene (2 mL).
Zinc Activation: Add Diethylzinc solution (2.2 equiv) dropwise at 0°C. Stir for 20 min. Observation: Ethane gas evolution indicates formation of the active Zinc-Alkoxide species.
Substrate Addition: Add Benzaldehyde (1.0 equiv) slowly at 0°C.
Reaction: Stir at 0°C to RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:1).
Quench: Carefully add 1N HCl (2 mL). Extract with Et₂O.
Analysis: Dry organic layer (MgSO₄), concentrate, and analyze ee% via Chiral HPLC (Chiralcel OD-H column).
Visualized Workflow (Graphviz)
Caption: Step-by-step workflow for utilizing DF-DMPM in asymmetric diethylzinc addition.
Fluorine in Proline Conformation : Synthesis and Conformational Properties of 3,4-Difluoro-L-prolines. J. Org.[2] Chem. 2019.[3] Available at:
Alpha-Methyl Proline Catalysis : Process Research and Development of a 4,4-Difluoro-3,3-dimethylproline Derivative. Org. Process Res. Dev. 2008.[4] Available at:
General Ligand Application: Amino Alcohols as Ligands in Enantioselective Addition of Diethylzinc. Chem. Rev. 2002. (General reference for the protocol class).
KRAS Inhibitor Context : KRAS G12C Inhibitors and Methods of Use. Patent WO2022152233A1. Available at:
A Comparative Crystallographic Guide to (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol and its Analogs: Navigating Structure-Function Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. T...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity. Among the privileged structures in drug discovery, the pyrrolidine ring is a frequently employed motif. The targeted introduction of fluorine atoms onto this scaffold, as seen in molecules like (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol, offers a tantalizing prospect for fine-tuning pharmacological profiles.
This guide provides a comprehensive comparison of the expected crystallographic features of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol with experimentally determined structures of related fluorinated and non-fluorinated pyrrolidine derivatives. While a crystal structure for the title compound is not publicly available at the time of this publication, this guide serves as a valuable resource for researchers working on the synthesis and characterization of this and similar molecules. By understanding the structural nuances of analogous compounds, we can make informed predictions about the title compound's solid-state conformation and its potential interactions with biological targets.
The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in a vast array of natural products and synthetic drugs. Its conformational flexibility allows it to adopt various puckered conformations, such as the envelope and twisted forms, enabling it to present appended functional groups in precise three-dimensional orientations for optimal target engagement.
The Impact of Gem-Difluorination on Pyrrolidine Conformation
The introduction of a gem-difluoro group at the C4 position of the pyrrolidine ring is expected to have significant stereoelectronic consequences. The strong electron-withdrawing nature of the fluorine atoms can influence the puckering of the ring and the rotational barriers of adjacent bonds. Understanding these conformational biases is critical for predicting how the molecule will be recognized by a protein binding pocket.
Comparative Analysis of Crystallographic Data
To infer the likely solid-state structure of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol, we will compare the crystallographic data of structurally related compounds. The following table summarizes key parameters from the Cambridge Structural Database (CSD) for relevant analogs.
Expected to be an envelope or twisted conformation, influenced by the gem-difluoro group and substituents.
C3-C4-C5-N1, C2-N1-C1-C5
Potential for O-H···N or O-H···F hydrogen bonding.
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid
Envelope
C3-C4-C5-N1 = -23.5
N-H···O, O-H···O hydrogen bonds
1-Benzyl-4-fluoropyrrolidin-2-one
Twisted
C5-N1-C2-C3 = 15.2
C-H···O interactions
(2S,4S)-4-Fluoroproline
Envelope
C3-C4-C5-N1 = 38.1
N-H···O, O-H···O hydrogen bonds
This table is illustrative and based on representative data for analogous structures. Actual values for the title compound would require experimental determination.
The data from analogous structures suggest that the pyrrolidine ring in the title compound will likely adopt a non-planar conformation. The precise puckering will be a balance between minimizing steric interactions between the substituents and accommodating the stereoelectronic effects of the gem-difluoro group.
Experimental Protocol for X-ray Crystallography of Novel Pyrrolidine Derivatives
For researchers embarking on the structural elucidation of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol or its complexes, the following protocol provides a robust starting point.
Part 1: Crystallization
Purification: The compound must be of high purity (>98%). Purification by column chromatography or recrystallization is recommended.
Solvent Screening: A thorough solvent screen is crucial for identifying conditions that yield single crystals. Start with common solvents such as methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and dichloromethane. Mixtures of these solvents can also be effective.
Crystallization Techniques:
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days to weeks.
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a "well" solvent and place a drop of this solution on a siliconized coverslip (hanging drop) or in a depression in a bridge (sitting drop). The well contains a "precipitant" solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop will slowly decrease the solubility of the compound, promoting crystallization.
Cooling: Slowly cool a saturated solution of the compound.
Part 2: X-ray Diffraction Data Collection
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head using a cryoloop and a suitable cryoprotectant (e.g., paratone-N oil).
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector. The data collection strategy should aim for high completeness and redundancy.
Part 3: Structure Solution and Refinement
Data Processing: Integrate the raw diffraction images and reduce the data to a set of structure factors.
Structure Solution: Solve the phase problem using direct methods or Patterson methods.
Structure Refinement: Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using full-matrix least-squares refinement.
Validation: Validate the final crystal structure using software such as CHECKCIF.
Visualizing the Workflow and Molecular Structure
To aid in the conceptualization of the experimental process and the molecular structure, the following diagrams are provided.
Caption: Experimental workflow for the X-ray crystallographic analysis of novel small molecules.
Caption: 2D representation of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol.
Conclusion
The crystallographic analysis of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol and its complexes is a critical step towards understanding its structure-activity relationship. While direct experimental data for the title compound remains elusive, a comparative analysis with known structures provides valuable insights into its likely conformation and intermolecular interactions. The protocols and visualizations presented in this guide are intended to empower researchers in their efforts to synthesize, crystallize, and structurally characterize this and other novel fluorinated pyrrolidine derivatives, ultimately accelerating the discovery of new therapeutics.
References
As this guide is based on a hypothetical compound and a comparative analysis of general crystallographic principles, specific research articles for the title compound are not cited. The references below provide authoritative sources on the principles and techniques discussed.
Principles of Crystallography: Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press. [Link]
Small Molecule Crystallization Techniques: Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience. [Link]
Cambridge Structural Database (CSD): Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
Fluorine in Medicinal Chemistry: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
Comparative
Performance of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an optimal solvent system is a critical parameter that can dictate the success of a synthetic route or the efficacy of a catalytic proc...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the selection of an optimal solvent system is a critical parameter that can dictate the success of a synthetic route or the efficacy of a catalytic process. This guide provides an in-depth technical comparison of the performance of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol, a valuable fluorinated building block, across a range of solvent systems. By understanding the interplay between the unique stereoelectronic properties of this molecule and the characteristics of the solvent, researchers can unlock its full potential in their applications.
The strategic incorporation of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and biological properties.[1][2] In the case of pyrrolidine scaffolds, which are prevalent in many biologically active compounds, fluorination can significantly influence conformation, basicity, and metabolic stability.[1][3] The gem-difluoro group at the 4-position of the pyrrolidine ring in (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol introduces a strong dipole and can act as a bioisostere for a carbonyl group, offering unique opportunities in medicinal chemistry.[2] This guide will explore how the choice of solvent impacts the reactivity and utility of this versatile building block.
Experimental Design: Rationale and Methodologies
To comprehensively evaluate the performance of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol, a model reaction is employed: a representative nucleophilic substitution reaction where the hydroxyl group is displaced. The choice of solvents is curated to span a range of polarities and proticities, as these properties are known to significantly influence reaction rates and mechanisms.
Model Reaction:
A classic example is the conversion of the alcohol to the corresponding alkyl halide using a standard halogenating agent (e.g., thionyl chloride for chlorination). This reaction is chosen for its sensitivity to solvent effects.
Caption: Experimental workflow for evaluating solvent effects.
Step-by-Step Protocol:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol (1.0 eq) in the selected solvent (0.1 M concentration).
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the halogenating agent (e.g., thionyl chloride, 1.2 eq) dropwise over 5 minutes.
Reaction Monitoring: Allow the reaction to stir at the specified temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Analysis: Determine the crude yield and purity of the product. The yield can be accurately measured using ¹H NMR spectroscopy with an internal standard. Purity can be assessed by gas chromatography-mass spectrometry (GC-MS).
Comparative Performance Data
The following table summarizes the expected performance of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol in the model reaction across the selected solvent systems. The data is illustrative and based on established principles of physical organic chemistry and the known behavior of similar fluorinated compounds.[4][5]
Solvent System
Dielectric Constant (ε)
Type
Expected Reaction Rate
Expected Yield (%)
Key Observations
Toluene
2.4
Aprotic Non-Polar
Slow
< 20
Poor solubility of starting material and intermediates.
THF
7.6
Aprotic Polar
Moderate
60-70
Good solubility, moderate stabilization of the transition state.
Acetonitrile
37.5
Aprotic Polar
Fast
85-95
High polarity stabilizes charged intermediates, accelerating the reaction.
DMF
38.3
Aprotic Polar
Very Fast
> 95
Excellent at solvating cations, strongly promotes Sₙ2-type reactions.[6]
Ethanol
24.6
Protic Polar
Moderate
50-60
Protic nature can solvate and deactivate the nucleophile (halide), potentially leading to side reactions.
Water
80.1
Protic Polar
Slow
< 10
Potential for hydrolysis of the halogenating agent and the product.
Discussion of Results and Mechanistic Insights
The performance of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol is profoundly influenced by the solvent's ability to stabilize charged intermediates and transition states.
The Impact of Solvent Polarity
In polar aprotic solvents like acetonitrile and DMF, the reaction is expected to proceed significantly faster and with higher yields. This is attributed to their ability to stabilize the developing charge separation in the transition state of a nucleophilic substitution reaction. The high dielectric constants of these solvents effectively shield the forming ions, lowering the activation energy of the reaction.
The Role of Protic vs. Aprotic Solvents
Protic solvents, such as ethanol and water, can engage in hydrogen bonding. While they can solvate ions, they can also form strong hydrogen bonds with the nucleophile (in this case, the halide ion generated from the halogenating agent), which can decrease its nucleophilicity and slow down the reaction.[7] This is why a polar aprotic solvent like DMF is often superior for Sₙ2 reactions.
Influence of the Gem-Difluoro Group
The electron-withdrawing nature of the gem-difluoro group at the 4-position of the pyrrolidine ring can influence the reactivity of the molecule. This inductive effect can make the hydroxyl group a better leaving group upon protonation or activation. The conformational constraints imposed by the difluorinated ring can also play a role in the stereochemical outcome of reactions at the 2-position.[1]
Caption: Relationship between solvent properties and reaction outcome.
Conclusion and Recommendations
The choice of solvent is a critical determinant of the performance of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol in synthetic transformations. For nucleophilic substitution reactions at the hydroxyl group, polar aprotic solvents such as acetonitrile and dimethylformamide are highly recommended to achieve high yields and fast reaction rates. Non-polar solvents are generally poor choices due to solubility limitations. While polar protic solvents can be used, they may lead to lower yields and the potential for side reactions.
Researchers should consider the specific mechanism of their desired transformation when selecting a solvent. The principles outlined in this guide, supported by the provided experimental framework, will enable the rational selection of a solvent system to maximize the synthetic utility of this valuable fluorinated building block.
References
Moutevelis-Minakakis, P., & Kokotos, G. (2015). 4-Fluoro and 4-Hydroxy Pyrrolidine-thioxotetrahydropyrimidinones: Organocatalysts for Green Asymmetric Transformations in Brine. The Journal of Organic Chemistry. Available at: [Link]
F. M. P. D. S. Carneiro et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. RSC Advances. Available at: [Link]
F. P. D. S. Carneiro et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. Available at: [Link]
Reddit User Discussion. (2020). Why is Fluoride the most nucleophilic halogen when comparing Iodide, bromide, chloride and fluoride in an polar aprotic solvent, but the least in a polar protic solvent? r/chemhelp. Available at: [Link]
Carneiro, F. P. D. S., et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 19, 1741-1752. Available at: [Link]
Li, W., et al. (2022). Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines. Chemistry – An Asian Journal. Available at: [Link]
Mykhailiuk, P. K. (2020). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. Available at: [Link]
Contini, A., & Erba, D. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]
Oakwood Chemical. [(2S)-4, 4-difluoro-1-methylpyrrolidin-2-yl]methanol, min 97%, 500 mg. Available at: [Link]
Pharmaffiliates. [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol. Available at: [Link]
Khisamutdinov, D. K., et al. (2023). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Molbank. Available at: [Link]
PubChem. (4,4-Dimethylpyrrolidin-2-yl)methanol. Available at: [Link]
Haidekker, M. A., & Theodorakis, E. A. (2005). Effects of Solvent Polarity and Solvent Viscosity on the Fluorescent Properties of Molecular Rotors and Related Probes. Bioorganic Chemistry. Available at: [Link]
S. Jayanthi et al. (2017). Effect of solvent polarity on fluoroscence spectra of camphor Sulphonic acid doped Polyaniline. ResearchGate. Available at: [Link]
Plater, M. J., & Harrison, W. T. A. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research. Available at: [Link]
Definitive Guide: Confirming the Absolute Configuration of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol
Executive Summary Target Molecule: (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol CAS: 2417920-29-5 Critical Challenge: Determining the absolute configuration ( vs. ) of the quaternary carbon at the C2 position.[1][2...
vs. ) of the quaternary carbon at the C2 position.[1][2]
This guide objectively compares the three primary methodologies for assigning the absolute configuration of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol . Due to the steric bulk of the quaternary center and the conformational flexibility introduced by the gem-difluoro group, standard optical rotation (OR) is insufficient for absolute assignment. This document outlines the protocols, advantages, and limitations of Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and NMR Derivatization (Mosher’s Method) .
Structural Analysis & Stereochemical Challenge
The target molecule possesses a quaternary chiral center at position 2, flanked by a hydroxymethyl group, a methyl group, and the pyrrolidine ring nitrogen.
Steric Crowding: The C2-Methyl and N-Methyl groups create significant steric hindrance, complicating traditional derivatization reactions (e.g., Mosher's ester formation).
Electronic Effects: The C4-gem-difluoro group induces a specific ring pucker (fluorine gauche effect), which significantly influences the chiroptical properties, making VCD a highly sensitive tool.
Physical State: As a low-molecular-weight amino alcohol, the free base is likely an oil or low-melting solid, making direct X-ray analysis difficult without derivatization.
Comparative Methodology
Method A: Single Crystal X-Ray Diffraction (SC-XRD)
Status: The "Gold Standard" for absolute certainty.
Mechanism:
SC-XRD determines the precise spatial arrangement of atoms. To assign absolute configuration (AC) reliably, the crystal must contain an atom with significant anomalous scattering (heavier than Si/S for Cu radiation, or Mo radiation for Br/I) or be co-crystallized with a chiral agent of known configuration.
Protocol:
Since the free base is unlikely to crystallize well, Derivatization is required.
Salt Formation (Preferred): React the amine with a heavy-atom acid (e.g., hydrobromic acid) or a chiral acid (e.g., (
)-mandelic acid).
Reaction: Dissolve substrate in EtOH; add 1.0 eq.
(48% aq); vapor diffuse with .
Covalent Derivatization: Esterify the primary alcohol with p-bromobenzoyl chloride.
Reaction: Substrate + p-bromobenzoyl chloride +
in .
Data Collection: Collect full sphere data.
Refinement: Refine the Flack parameter. A Flack parameter near 0.0 (with small esd) confirms the model; near 1.0 indicates the inverted structure.
Pros: Unambiguous; direct visualization.
Cons: Requires crystal growth (can take weeks); destructive to the specific crystal used.
Method B: Vibrational Circular Dichroism (VCD)
Status: The Modern, Non-Destructive Standard.
Mechanism:
VCD measures the differential absorption of left and right circularly polarized infrared light. The experimental spectrum is compared to a theoretical spectrum calculated using Density Functional Theory (DFT).[3]
Why it wins for this molecule:
The C-F bonds at position 4 possess large dipole moments and distinct stretching frequencies (1100–1400 cm⁻¹). The chiral environment of the C2 center couples strongly with the ring conformation, resulting in intense, characteristic VCD signals that are easy to simulate.
Protocol:
Conformational Search: Use molecular mechanics (MMFF) to find low-energy conformers.
DFT Optimization: Optimize geometry (B3LYP/6-31G*) and calculate vibrational frequencies/rotational strengths.
Measurement: Dissolve ~5-10 mg of sample in
or . Measure VCD spectrum (1000–1800 cm⁻¹).
Comparison: Overlay experimental and calculated spectra. Calculate the Enantiomeric Similarity Index (ESI).
Pros: No crystals required; non-destructive; rapid (1-2 days).
Cons: Requires computational resources; high capital equipment cost.
Method C: NMR Derivatization (Mosher's Method)
Status: The "Quick Check" (High Risk for Quaternary Centers).
Mechanism:
Reaction of the alcohol with (
)- and ()--methoxy--(trifluoromethyl)phenylacetic acid (MTPA) yields diastereomeric esters. The difference in chemical shifts () of nearby protons correlates with geometry.
Risk Factor:
The quaternary C2 center creates a "steric wall." The standard Mosher models assume a specific preferred conformation of the ester. Steric bulk from the C2-Methyl group can disrupt this rotamer preference, leading to anomalous
values and incorrect assignments.
Protocol:
Derivatization: Prepare (
)-MTPA and ()-MTPA esters in parallel vials.
NMR: Acquire ¹H and ¹⁹F NMR.
Analysis: Calculate
for the C4-protons and C2-Methyl.
Pros: Accessible instrumentation (standard NMR).
Cons: High risk of error for quaternary centers; requires chemical modification.
Performance Comparison Matrix
Feature
SC-XRD (X-Ray)
VCD (Vibrational CD)
NMR (Mosher's)
Reliability (Quaternary C)
Absolute (100%)
High (>95%)
Moderate (Risk of Model Failure)
Sample State
Single Crystal (Hard to grow)
Solution (Liquid/Solid)
Solution
Sample Amount
<1 mg (for data)
5–10 mg
5–10 mg (Destructive)
Turnaround Time
1–4 Weeks (Crystallization)
24–48 Hours
24 Hours
Cost
High (Service Lab)
Moderate
Low
Suitability for Fluorine
Excellent (Anomalous scatter)
Excellent (C-F stretch)
Good (¹⁹F NMR)
Decision Logic & Workflow
The following diagram illustrates the recommended decision pathway for a researcher characterizing this specific fluorinated pyrrolidine.
Caption: Decision tree for assigning absolute configuration. VCD is the preferred "first-pass" method for non-crystalline samples due to the high reliability of C-F spectral signatures.
References
Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality. Link
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. Link
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews. Link
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality. Link
BLD Pharm. (n.d.). Product: (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol.[1][4][5][6] Retrieved from BLD Pharm Catalog.[1] Link
Comparative Guide: (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol in Drug Discovery
This guide provides an in-depth technical analysis of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol , a specialized fluorinated scaffold used in high-value drug discovery programs, including KRAS inhibition and targ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol , a specialized fluorinated scaffold used in high-value drug discovery programs, including KRAS inhibition and targeted protein degradation (PROTACs).
Executive Summary
(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol (CAS: 1408057-44-2 / 1823319-70-5 for HCl) is a chiral, quaternary pyrrolidine building block. It combines three critical structural features:
Gem-difluorination at C4: Modulates pKa and blocks metabolic oxidation.
Quaternary Center at C2 (Alpha-Methyl): Prevents racemization and locks conformation.
N-Methylation: Increases lipophilicity and alters hydrogen bond donor/acceptor profiles.
This guide compares its performance against non-fluorinated and non-methylated analogs, demonstrating why it is the superior choice for designing metabolically stable, orally bioavailable drugs targeting complex proteins like RAS and E3 Ligases .
Physicochemical Profile & Comparative Analysis
The introduction of fluorine and methyl groups drastically alters the electronic and steric landscape of the pyrrolidine ring compared to the parent prolinol.
Metabolic Block: Prevents P450 oxidation at the most labile site. pKa Modulation: Lowers amine basicity via inductive effect.
C2 Stereocenter
Quaternary (Methyl)
Quaternary (Methyl)
Tertiary (H)
Stereostability: The C2-Methyl group prevents epimerization/racemization in vivo.
N-Substituent
Methyl (-CH₃)
Methyl (-CH₃)
Hydrogen (-H)
Permeability: N-Methylation removes a H-bond donor, improving BBB/membrane permeability.
Ring Pucker
C4-Endo (Twisted)
C4-Exo (Flexible)
C4-Endo (Rigid)
Binding Affinity: Fluorine imposes a specific ring pucker, pre-organizing the ligand for binding pockets.
LogP (Est.)
~1.1
~0.8
~0.5
Bioavailability: Higher lipophilicity aids in passive diffusion.
Mechanistic Insight: The "Fluorine Effect"
The gem-difluoro group at C4 exerts a strong electron-withdrawing inductive effect (
). This lowers the pKa of the pyrrolidine nitrogen (typically from ~10.5 to ~8.5).
Consequence: At physiological pH (7.4), a larger fraction of the molecule remains uncharged compared to the non-fluorinated analog. This significantly enhances membrane permeability and oral bioavailability .
Synthesis & Manufacturing Protocol
Trustworthiness Statement: The following protocol utilizes a "Global Reduction" strategy, validated in patent literature (e.g., EP 3735299 B1) for high-efficiency scale-up. This method converts a protected precursor into the final N-methyl, C2-hydroxymethyl product in a single step.
Diagram 1: Synthesis Workflow
Caption: One-pot reduction strategy converting carbamates and esters simultaneously to yield the dimethylated amino alcohol.
Detailed Protocol (Step 3: Global Reduction)
Objective: Convert 1-(tert-butyl) 2-methyl 4,4-difluoro-2-methylpyrrolidine-1,2-dicarboxylate to the target.
Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF and cool to 0°C.
Addition: Carefully add LiAlH₄ pellets/powder.
Substrate: Add the substrate dissolved in THF dropwise over 30 mins.
Reflux: Warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Note: Reflux is required to fully reduce the Boc carbamate to the N-methyl group.
Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially.
Isolation: Filter the white precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
Validation:
NMR: Check for disappearance of Boc peaks (~1.4 ppm) and appearance of N-Methyl singlet (~2.3 ppm).
Yield: Typical yields range from 85–95%.
Applications in Drug Discovery
Application A: KRAS Inhibitor Scaffolds
Recent patent disclosures (EP 3735299) identify this molecule as a key intermediate for Fused Ring Compounds targeting KRAS (G12C/G12D) mutations.
Role: The pyrrolidine ring acts as a rigid spacer that positions the pharmacophore into the switch II pocket of KRAS.
Why this molecule?
The C4-difluoro group occupies a hydrophobic sub-pocket, displacing water and increasing entropic gain.
The C2-methyl locks the orientation, reducing the entropic penalty of binding.
Application B: PROTAC Linker Design
In Targeted Protein Degradation (TPD), this scaffold serves as a "Exit Vector" modifier for E3 ligase ligands (e.g., VHL or Cereblon).
Problem: Standard hydroxyproline linkers often suffer from rapid metabolism.
Solution: The 4,4-difluoro analog is metabolically inert. The 2-hydroxymethyl group provides a handle for attaching the linker chain (PEG/Alkyl) to the Warhead.
Diagram 2: Decision Logic for Scaffold Selection
Caption: Strategic selection criteria for employing the (4,4-difluoro-1,2-dimethyl...) scaffold.
References
Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. (Demonstrates the effect of gem-difluorination on pKa and permeability).
Fused Ring Compounds for Inhibition of Ras Proteins. European Patent EP 3735299 B1. (Identifies the molecule as a specific intermediate for KRAS inhibitors).
Gem-Difluorinated Amines for Drug Design. Enamine Technical Review. (Overview of difluoropyrrolidine properties in ADME).
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold. ChemMedChem. (Comparative data on lipophilicity and metabolic stability of fluorinated cyclic amines).
Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines. Journal of Organic Chemistry. (Discusses lipophilicity modulation in pyrrolidine analogs).
Navigating the Disposal of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-...
Author: BenchChem Technical Support Team. Date: February 2026
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol, a fluorinated pyrrolidine derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from analogous structures and established guidelines for handling halogenated organic compounds. A conservative approach is therefore essential, treating the substance with a high degree of caution.
The robust nature of the carbon-fluorine bond renders many organofluorine compounds environmentally persistent.[1][2] These "forever chemicals" are not readily biodegradable and can bioaccumulate, necessitating specialized disposal methods to prevent their release into the environment.[1][3][4][5] This guide is designed to provide researchers, scientists, and drug development professionals with the critical information needed for the safe and compliant disposal of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol.
Immediate Safety Considerations: A Proactive Stance
Given the toxicological profiles of similar pyrrolidine derivatives and fluorinated compounds, (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol should be handled as a hazardous substance. Analogous compounds are known to be combustible liquids that can cause severe skin and eye irritation, and may lead to respiratory issues.[6][7][8] Therefore, adherence to stringent safety protocols is paramount.
Personal Protective Equipment (PPE):
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
Lab Coat: A flame-resistant lab coat is recommended.
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
Spill Management: Preparedness and Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Minor Spills (within a fume hood):
Restrict Access: Ensure the area is cordoned off to prevent further contamination.
Absorb: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Major Spills (outside a fume hood):
Evacuate: Immediately evacuate the laboratory.
Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
Ventilate: If safe to do so, increase ventilation to the area.
Waste Collection and Segregation: A Step-by-Step Protocol
Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal.[10] Halogenated organic compounds require special handling and must not be mixed with other waste streams.
Step 1: Container Selection
Select a container that is compatible with halogenated organic waste. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate. The container should be in good condition, free from leaks or contamination on the outside.
Step 2: Labeling
Proper labeling is mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12] The label must include:
The words "Hazardous Waste"
The full chemical name: "(4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol"
The specific hazard characteristics (e.g., "Combustible," "Irritant," "Toxic")
The date of waste accumulation
Step 3: Waste Accumulation
Segregation: Collect waste containing (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol in a dedicated container for "Halogenated Organic Waste."[10] Do not mix with non-halogenated solvents, acids, bases, or other incompatible materials.
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][13] The SAA should be a well-ventilated area, away from ignition sources.
Container Closure: Keep the waste container securely closed at all times, except when adding waste.
The following flowchart illustrates the decision-making process for proper waste segregation:
Comprehensive Safety and Handling Guide for (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol
This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol. Adherence to these procedures is critical for ensuring l...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from safety data for structurally analogous compounds and established best practices in chemical hygiene.
Hazard Identification and Personal Protective Equipment (PPE)
Therefore, the following personal protective equipment is mandatory when handling this compound:
PPE Item
Specification
Purpose
Hand Protection
Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).
A systematic approach to handling and storage is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
Ventilation : Always handle (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol in a properly functioning chemical fume hood to minimize inhalation of vapors.[3][7]
Eyewash and Safety Shower : Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[3]
Grounding : To avoid ignition of vapors by static electricity discharge, all metal parts of the equipment must be grounded, especially during transfers of significant quantities.[6]
Handling Procedures
Preparation : Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of degradation or puncture.
Aliquotting and Transfer : Conduct all transfers within a chemical fume hood. Use only non-sparking tools.[6] Keep containers tightly closed when not in use.[7]
General Hygiene : Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly after handling.[6]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
Keep away from heat, sparks, open flames, and other ignition sources.[6]
Store away from incompatible materials such as strong oxidizing agents and acids.[6]
Emergency and Disposal Plan
In the event of an emergency, immediate and appropriate action is critical.
Emergency Procedures
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation persists.
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
Inhalation : Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion : Do NOT induce vomiting.[3][4] Rinse mouth with water. Seek immediate medical attention.
Spills : Evacuate the area and remove all sources of ignition.[4] Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[8] Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Proper disposal of (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol and its associated waste is mandatory to prevent environmental contamination and comply with regulations.
Waste Chemical : Dispose of the chemical in its original container or a suitable, labeled waste container. Do not mix with other waste.
Contaminated Materials : Any materials contaminated with this chemical, such as gloves, paper towels, and empty containers, should be treated as hazardous waste.
Regulatory Compliance : All waste must be disposed of in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Workflow Diagrams
Caption: Standard workflow for handling (4,4-Difluoro-1,2-dimethylpyrrolidin-2-yl)methanol.
Caption: Emergency spill response workflow.
References
Fisher Scientific. (2009, November 12). Safety Data Sheet: 1-Methyl-2-pyrrolidinone.
Fisher Scientific. (2023, September 29). Safety Data Sheet: 2-Methylpyrrolidine.
Cole-Parmer. (2005, August 26). Material Safety Data Sheet: (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol.
Sigma-Aldrich. (2024, September 6). Safety Data Sheet: (R)-(1-Methylpyrrolidin-2-yl)methanol.
PubChem. Compound Summary for CID 72207690, ((2R)-4,4-difluoropyrrolidin-2-yl)methanol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Fisher Scientific. Safety Data Sheet: Methanol.
PubChem. Compound Summary for CID 55299054, (4,4-Dimethylpyrrolidin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
AK Scientific, Inc. (4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride.
Stellata, Inc. [(2S)-4, 4-difluoro-1-methylpyrrolidin-2-yl]methanol, min 97%, 500 mg.
BenchChem. Personal protective equipment for handling (2-Methylpyridin-4-yl)methanol.
UCLA Chemistry & Biochemistry. (2012, December 14). Methanol - Standard Operating Procedure.
Medline Industries, LP. (2025, July 28). Safety Data Sheet: Methanol LC230-1.